4-Ureido-benzenesulfonyl Chloride: A Comprehensive Technical Guide for Drug Discovery and Development
This in-depth technical guide provides a comprehensive overview of 4-Ureido-benzenesulfonyl chloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug developme...
Author: BenchChem Technical Support Team. Date: February 2026
This in-depth technical guide provides a comprehensive overview of 4-Ureido-benzenesulfonyl chloride, a key building block in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering critical data, detailed protocols, and insights into its applications.
Core Compound Identity and Physicochemical Properties
4-Ureido-benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride featuring a ureido functional group. This unique combination of a reactive sulfonyl chloride and a hydrogen-bonding ureido moiety makes it a valuable reagent in the synthesis of targeted therapeutics.
Synthesis of 4-Ureido-benzenesulfonyl Chloride: A Step-by-Step Protocol
The synthesis of 4-Ureido-benzenesulfonyl chloride is typically achieved through a multi-step process. A common and effective route involves the reaction of a sulfanilamide precursor with a source of the ureido group. The following protocol is a representative method based on established synthetic strategies for analogous compounds.[2]
Reaction Scheme:
Caption: Synthetic workflow for 4-Ureido-benzenesulfonyl chloride.
Experimental Protocol:
Preparation of Reactants:
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sulfanilamide (1.0 equivalent) in anhydrous acetonitrile.[2]
Cool the solution to 0°C in an ice bath.
Reaction:
To the cooled solution, add chlorosulfonyl isocyanate (1.05 equivalents) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5°C.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.[2]
Work-up and Purification:
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, carefully pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product.
Collect the solid precipitate by vacuum filtration and wash with cold water.
Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-Ureido-benzenesulfonyl chloride.
Applications in Drug Discovery and Medicinal Chemistry
The 4-ureido-benzenesulfonyl chloride scaffold is a cornerstone in the design of various enzyme inhibitors, primarily targeting carbonic anhydrases and other enzymes implicated in disease.
Carbonic Anhydrase Inhibition
Ureido-substituted benzenesulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide.[2][3][4][5][6] Specifically, isoforms like CA IX are overexpressed in hypoxic tumors and play a crucial role in tumor pH regulation and survival.[7]
Mechanism of Action:
The sulfonamide group of these inhibitors coordinates to the zinc ion in the active site of the carbonic anhydrase, while the ureido tail extends into the active site cavity, forming hydrogen bonds and hydrophobic interactions with surrounding amino acid residues. This dual interaction leads to potent and often selective inhibition.[2]
Caption: Signaling pathway of carbonic anhydrase IX inhibition.
Dihydroorotate Dehydrogenase (DHODH) Inhibition
Derivatives of 4-ureido-benzenesulfonyl chloride have also been investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[8][9] This pathway is crucial for the proliferation of cancer cells, making DHODH an attractive target for anticancer drug development.
Mechanism of Action:
These inhibitors typically bind to the ubiquinone binding site of DHODH, preventing the conversion of dihydroorotate to orotate. This leads to the depletion of pyrimidines, which in turn inhibits DNA and RNA synthesis and induces cell cycle arrest and apoptosis in cancer cells.[8]
Analytical Characterization
The structural confirmation of 4-Ureido-benzenesulfonyl chloride and its derivatives is typically achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the aromatic, ureido, and sulfonyl chloride moieties and their connectivity.
Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the S=O stretching of the sulfonyl chloride (around 1370 and 1170 cm⁻¹) and the C=O stretching of the ureido group (around 1650 cm⁻¹) are key identifiers.
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
Safety, Handling, and Storage
As with all sulfonyl chlorides, 4-Ureido-benzenesulfonyl chloride should be handled with care in a well-ventilated fume hood.
Hazards: Corrosive and a lachrymator. Reacts with water and moisture to produce corrosive hydrochloric acid.
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.
Storage: Store in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents. Keep the container tightly sealed.
References
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry.
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Publishing.
One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes.
Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. PMC.
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. PMC.
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. PMC.
Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. Taylor & Francis Online.
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry.
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetast
Therapeutic applications of 4-Ureido-benzenesulfonyl chloride derivatives
Advanced Therapeutic Applications of 4-Ureido-Benzenesulfonyl Derivatives Executive Summary The 4-ureido-benzenesulfonyl scaffold represents a pivotal pharmacophore in modern medicinal chemistry, specifically within the...
Author: BenchChem Technical Support Team. Date: February 2026
Advanced Therapeutic Applications of 4-Ureido-Benzenesulfonyl Derivatives
Executive Summary
The 4-ureido-benzenesulfonyl scaffold represents a pivotal pharmacophore in modern medicinal chemistry, specifically within the development of Carbonic Anhydrase (CA) Inhibitors targeting hypoxic tumors. While the sulfonyl chloride derivative (4-ureidobenzenesulfonyl chloride) serves as a potent electrophilic synthetic intermediate, the therapeutic value is overwhelmingly concentrated in its primary sulfonamide derivatives (ureidobenzenesulfonamides).
This guide focuses on the "Tail Approach" design strategy, where the ureido moiety acts as a flexible linker to attach hydrophobic tails to the benzenesulfonamide zinc-binding group (ZBG). This architecture has yielded SLC-0111 , a first-in-class Phase Ib/II clinical candidate for metastatic pancreatic ductal adenocarcinoma, distinguishing itself by selectively inhibiting tumor-associated isoforms (CA IX/XII) over cytosolic off-targets (CA I/II).
Chemical Basis & Synthetic Utility[1][2]
The Scaffold Architecture
The core structure consists of a benzene ring substituted at the para position with a sulfonyl moiety (–SO₂X) and a ureido group (–NH–CO–NH–R).
4-Ureido-benzenesulfonyl Chloride (X = Cl): A highly reactive electrophile used to introduce the scaffold into complex molecules. It reacts with nucleophiles (amines, alcohols) to form sulfonamides or sulfonate esters.[1]
4-Ureido-benzenesulfonamide (X = NH₂): The bioactive form required for Zinc coordination in the Carbonic Anhydrase active site.
Synthetic Pathways
Two primary routes exist to access this pharmacophore. The choice depends on whether the goal is a primary sulfonamide (active CA inhibitor) or a secondary sulfonamide (prodrug/specialized analog).
Route A: The Isocyanate "Tail" Strategy (Standard for SLC-0111)
Utility: Used when the ureido "tail" is pre-assembled and the sulfonamide nitrogen needs modification (e.g., creating N-hydroxysulfonamides or prodrugs).
Therapeutic Area: Oncology (CA IX & XII Inhibition)
The Hypoxia-Acidosis Axis
Solid tumors develop hypoxic regions where the transcription factor HIF-1α is stabilized, leading to the overexpression of Carbonic Anhydrase IX (CA IX) and XII (CA XII) . These transmembrane enzymes catalyze the hydration of extracellular CO₂ to bicarbonate (HCO₃⁻) and protons (H⁺).
HCO₃⁻: Imported to buffer intracellular pH (pHi), preventing apoptosis.
H⁺: Accumulates extracellularly (pHe), degrading the extracellular matrix and promoting metastasis.
Mechanism of Action: The "Tail Approach"
Classical sulfonamides (e.g., Acetazolamide) are pan-isoform inhibitors, causing systemic side effects by inhibiting cytosolic CA I and II (essential for blood pH and respiration).
The 4-Ureido Advantage:
Zinc Binding: The –SO₂NH₂ group binds the Zn(II) ion in the enzyme active site.
The Ureido Linker: Forms hydrogen bonds with hydrophilic residues (Thr200, Gln92) in the middle of the active site cavity.
The Hydrophobic Tail: The R-group attached to the urea extends to the rim of the active site. CA IX/XII have unique hydrophobic pockets at the rim that CA I/II lack. The ureido linker positions the tail perfectly to exploit these differences, achieving nanomolar selectivity .
Case Study: SLC-0111
Chemical Name: 1-(4-fluorophenyl)-3-(4-sulfamoylphenyl)urea.[8]
Caption: Mechanism of Action of SLC-0111. The sulfonamide moiety binds the catalytic Zinc, while the ureido tail exploits the hydrophobic pocket of CA IX, blocking pH regulation mechanisms essential for tumor survival.
Synthetic Pathway Diagram
Caption: Synthetic routes to SLC-0111. The primary route (solid lines) utilizes isocyanate addition to sulfanilamide. The sulfonyl chloride route (dashed) is an alternative for specific derivative synthesis.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3][10] Nature Reviews Drug Discovery, 7(2), 168–181.[10] Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896–1902. Link
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrase IX inhibitor SLC-0111 induces cancer cell death in hypoxic conditions.[8] American Journal of Pathology, 181(4), 1365-1374. Link
Nocentini, A., & Supuran, C. T. (2019). Advances in the structural annotation of human carbonic anhydrases and their modulators. Expert Opinion on Drug Discovery, 14(11), 1175-1197. Link
ClinicalTrials.gov. (2023). Phase I Study of SLC-0111 in Subjects With Advanced Solid Tumours. Identifier: NCT02215850. Link
Mechanistic Insights and Application Protocols: para-Ureidobenzenesulfonyl Chlorides
Topic: Reactivity of para-Ureidobenzenesulfonyl Chloride Electrophiles Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists. Executive Summary: The "...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reactivity of para-Ureidobenzenesulfonyl Chloride Electrophiles
Content Type: Technical Guide / Whitepaper
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists.
Executive Summary: The "Dampened" Electrophile
In the landscape of covalent inhibition and protein labeling, sulfonyl chlorides (
) are often viewed as "blunt instruments" due to their high reactivity. However, the introduction of a ureido group () at the para position fundamentally alters this profile.
This guide analyzes the para-ureidobenzenesulfonyl chloride scaffold. Unlike electron-deficient variants (e.g., nitro- or fluoro-substituted) that react indiscriminately, the para-ureido moiety acts as an electronic "brake." Through resonance donation (
), it dampens the electrophilicity of the sulfur center, enhancing chemoselectivity for primary amines (Lysine) over water (hydrolysis). This balance makes it a premier scaffold for fragment-based drug discovery (FBDD) and activity-based protein profiling (ABPP).
Chemical Architecture & Reactivity Profile
Electronic Modulation (Hammett Analysis)
The reactivity of arenosulfonyl chlorides is governed by the electron density at the sulfur atom. This relationship is quantified by the Hammett equation:
): For nucleophilic attack on sulfonyl chlorides, is positive (+1.5 to +1.8), indicating that electron-withdrawing groups accelerate the reaction, while electron-donating groups retards it.
Substituent Constant (
): The ureido group is a moderate electron donor ().
Impact: The urea lone pair donates electron density into the benzene ring, which is transmitted to the sulfonyl group. This destabilizes the transition state for nucleophilic attack slightly less than a neutral benzene, and significantly less than a nitro-benzene.
Result: Increased half-life (
) in aqueous media compared to unsubstituted benzenesulfonyl chloride, allowing sufficient time for specific protein binding before non-specific hydrolysis occurs.
Chemoselectivity: Lysine vs. Cysteine
While thiols (Cysteine) are generally better nucleophiles, sulfonyl chlorides exhibit a distinct preference for "hard" nucleophiles due to the high oxidation state of sulfur.
Lysine (Primary Amine): Forms a stable sulfonamide bond. This is the dominant pathway in basic or neutral pH.
Cysteine (Thiol): Can form a thiosulfonate ester. However, this bond is often labile and reversible under reducing conditions (e.g., intracellular glutathione), making sulfonyl chlorides effectively "Lysine-targeting" in a biological context.
Visualization: Mechanistic Pathways
The following diagram illustrates the electronic dampening effect and the competing reaction pathways (Hydrolysis vs. Aminolysis).
Figure 1: Mechanistic flow showing the electronic deactivation of the sulfonyl warhead by the urea donor, favoring specific aminolysis over background hydrolysis.
Experimental Protocols
Synthesis of para-Ureidobenzenesulfonyl Chloride
Note: Direct chlorosulfonation of phenylurea is feasible but requires strict temperature control to prevent N-sulfonation.
Preparation: Charge a flame-dried 3-neck round-bottom flask with
. Cool to 0–5°C using an ice/salt bath.
Addition: Add phenylurea portion-wise over 30 minutes. Critical: Maintain internal temperature
. The reaction is exothermic; rapid addition risks charring or N-sulfonation.
Heating: Once addition is complete, remove the ice bath. Slowly heat the mixture to 60°C. Stir for 2 hours. Evolution of HCl gas will be observed (scrubbing required).
Chlorination Boost: Cool to 40°C. Add
dropwise. This converts any sulfonic acid byproducts back to the chloride. Heat to 70°C for 1 hour.
Quenching (The Danger Zone): Cool the reaction mass to room temperature. Pour the mixture slowly onto crushed ice (500g per 100g reactant) with vigorous stirring.
Why: Inverse addition (water to acid) will cause an explosion.
Isolation: The sulfonyl chloride will precipitate as a white/off-white solid. Filter immediately.
Purification: Wash the filter cake with cold water (3x) to remove residual acid. Dry under high vacuum over
.
Stability Check: Do not recrystallize from boiling alcohols (reacts to form esters). Use dry
/Hexane if necessary.
Kinetic Stability Assay (Hydrolysis Rate)
To validate the "dampened" reactivity, compare the hydrolysis rate against tosyl chloride.
Parameter
Condition
Method
Solvent System
50% Aqueous Acetonitrile (pH 7.4 buffer)
Maintains solubility while mimicking physiological aqueous exposure.
Detection
UV-Vis Spectrophotometry
Monitor decrease in absorbance at of the chloride (approx 260-270 nm).
Temperature
25°C and 37°C
Physiological relevance.
Data Fit
Pseudo-first-order kinetics
Plot vs time. Slope = .
Application Workflow: Covalent Probe Discovery
The following workflow outlines how to utilize this scaffold for identifying covalent protein binders using Mass Spectrometry.
Figure 2: Proteomic workflow for validating target engagement of ureidobenzenesulfonyl chloride probes.
References
Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. (Authoritative text on chlorosulfonation mechanisms).
Smiles, S., & Stewart, J. (1925). p-Acetaminobenzenesulfonyl Chloride.[3] Organic Syntheses, Coll. Vol. 1, p. 8. (Foundational protocol for acetanilide chlorosulfonation, adaptable to ureas).
Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
values of ureido/amido groups).
Shannon, D. A., & Weerapana, E. (2015). Covalent Protein Modification: The Current Landscape of Residue-Specific Electrophiles. Current Opinion in Chemical Biology, 24, 18-26. (Review of lysine-targeting sulfonyl chlorides).
Grimster, N. P., et al. (2013). Aromatic Sulfonyl Fluorides as Kinetic Probes. Journal of the American Chemical Society, 135(45), 16720–16723. (Comparative reactivity data for sulfonyl electrophiles).
Biological Activity of Sulfonamides Derived from 4-Ureido-benzenesulfonyl Chloride
The following technical guide details the biological activity, synthesis, and structure-activity relationships of sulfonamides derived from the 4-ureidobenzenesulfonyl scaffold. Technical Guide & Whitepaper [1][2] Execut...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the biological activity, synthesis, and structure-activity relationships of sulfonamides derived from the 4-ureidobenzenesulfonyl scaffold.
Sulfonamides derived from 4-ureido-benzenesulfonyl chloride represent a specialized class of pharmacophores primarily recognized for their potent inhibition of Human Carbonic Anhydrases (hCAs) , specifically the tumor-associated isoforms hCA IX and hCA XII .[1][2]
Unlike classical "sulfa drugs" (antimicrobials) which require a free p-amino group to mimic PABA, the functionalization of the aniline nitrogen into a urea moiety abolishes antibacterial activity against dihydropteroate synthase (DHPS) but dramatically enhances selectivity for metalloenzymes involved in hypoxic tumor survival.
This guide explores the transition of this scaffold from a chemical intermediate to a cornerstone of modern anticancer drug design (e.g., SLC-0111 ), detailing the synthetic pathways, mechanistic action, and experimental validation.
Chemical Architecture & Synthesis
The core scaffold consists of a benzenesulfonyl moiety with a urea group at the para position. The biological profile is strictly determined by the substitution pattern at two key positions: the "Head" (Sulfonamide) and the "Tail" (Urea).
Synthetic Pathways
While the prompt specifies derivatives of 4-ureidobenzenesulfonyl chloride, it is critical to understand that this specific acid chloride is highly reactive and often generated in situ or bypassed in favor of the "Tail Approach" for clinical candidates.
Route A: The Acid Chloride Pathway (Head Modification)
This route utilizes 4-[(aminocarbonyl)amino]benzenesulfonyl chloride as the electrophile.[1] It is primarily used to generate secondary sulfonamides .[1][2]
Precursor Synthesis: Reaction of N-substituted ureas with chlorosulfonic acid (ClSO₃H) generates the sulfonyl chloride.[1][2]
Coupling: The 4-ureidobenzenesulfonyl chloride reacts with nucleophiles (amines, hydrazine) to form the sulfonamide.
Reaction with Ammonia: Yields Primary Sulfonamides (High CA inhibitory activity).[1][2]
Reaction with Amines (R-NH₂): Yields Secondary Sulfonamides (Low CA activity; potential off-target effects).[1][2]
Route B: The "Tail Approach" (Standard for SLC-0111)
Most bioactive literature compounds are synthesized by building the urea last to preserve the primary sulfonamide necessary for Zinc coordination.
Step 1: Start with Sulfanilamide (4-aminobenzenesulfonamide).[1][2]
Step 2: React with an isocyanate (R-NCO) or phenyl chloroformate.[1][2]
The primary application of 4-ureido-benzenesulfonamides is the inhibition of Carbonic Anhydrase (CA) .
Mechanism of Action[1][2][4][5]
Zinc Coordination: The sulfonamide moiety (-SO₂NH₂) exists as an anion (-SO₂NH⁻) at physiological pH.[1][2] It coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
The Urea "Tail": The ureido linker confers selectivity . The active sites of ubiquitous isoforms (hCA I, II) differ from tumor-associated isoforms (hCA IX, XII) at the entrance of the cavity. The urea group forms specific hydrogen bonds with hydrophilic residues (e.g., Gln, His) unique to hCA IX/XII, while the "R" group extends into the hydrophobic pocket.
Isoform Selectivity & Clinical Relevance[1][2]
hCA IX & XII: Overexpressed in hypoxic tumors (breast, lung, colon) due to the HIF-1α transcription factor. They regulate pH, preventing intracellular acidosis and promoting extracellular acidification (driving metastasis).
SLC-0111: The most prominent derivative (4-(4-fluorophenylureido)benzenesulfonamide).[1][2][3] It is a Phase Ib/II clinical candidate.[1][2]
Selectivity Profile: High affinity for hCA IX (
= 45 nM) and hCA XII ( = 4.5 nM) with lower affinity for cytosolic hCA I/II.[1][2]
Structure-Activity Relationship (SAR)[1][2]
Structural Domain
Modification
Biological Consequence
Sulfonamide Head
-SO₂NH₂ (Primary)
Essential for potent Zinc binding and CA inhibition.[1][2]
-SO₂NHR (Secondary)
Abolishes CA activity (steric hindrance). May shift activity to other targets (e.g., diuretics).
Benzene Ring
Para-substitution
Optimal geometry for active site insertion.[1][2] Ortho/Meta shifts reduce potency.[1][2]
Ureido Linker
-NH-CO-NH-
Provides flexibility and H-bond donors/acceptors for isoform-specific residues.[1][2]
Tail Group (R)
4-Fluorophenyl
SLC-0111 : High metabolic stability and hCA IX selectivity.[1][2]
Bulky Aryl/Alkyl
Increases interaction with hydrophobic pocket; can enhance hCA IX/XII selectivity over hCA II.[1][2]
Secondary Biological Activities
While CA inhibition is the dominant phenotype, derivatives have been explored for other activities, particularly when the sulfonamide head is modified (secondary sulfonamides).
Antimicrobial Activity (Limited)[1][2]
Mechanism: Classical sulfonamides inhibit dihydropteroate synthase (DHPS).[1][2] This requires a free p-amino group (H₂N-Ph-SO₂-).[1][2]
Ureido-Derivatives: The formation of the urea (R-NH-CO-NH-Ph-) caps the aniline , preventing DHPS binding.[1] Therefore, these compounds are NOT effective classical antibiotics.
Exception: Some derivatives show weak antimicrobial activity via non-DHPS mechanisms, likely due to general toxicity or off-target metalloenzyme inhibition in bacteria.
Anticancer (Non-CA Mechanisms)
Some secondary sulfonamides derived from this scaffold (where CA inhibition is weak) have shown cytotoxic effects against cancer cell lines (MCF-7, HCT-116) via:
Cell Cycle Arrest: Disruption of microtubule dynamics.[1][2]
Apoptosis Induction: Upregulation of pro-apoptotic factors (Bax, Caspase-3).
Experimental Protocols
Protocol: Synthesis of Ureido-Sulfonamides (General)
Objective: Synthesize a primary ureido-benzenesulfonamide from the sulfonyl chloride precursor.[1][2]
Method: CO₂ Hydration Assay using a Stopped-Flow Spectrophotometer.
Indicator: Phenol Red (0.2 mM) at pH 7.5 (HEPES buffer).[1][2]
Reaction:
Follow the acidification of the medium (absorbance change at 557 nm) as hCA converts CO₂ to HCO₃⁻ + H⁺.
Measure the initial rate in the presence and absence of the sulfonamide inhibitor.
Calculation: Fit data to the Cheng-Prusoff equation to determine
and calculate .
Visualizing the Mechanism of Action
Caption: Molecular interactions between ureido-sulfonamides and the hCA IX active site.
References
Supuran, C. T. (2008).[2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Pacchiano, F., et al. (2011). Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis. Journal of Medicinal Chemistry, 54(6), 1896-1902. Link[1]
McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII: up-to-date targets for cancer therapy. Oncotarget, 3(1), 84. Link
Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1039-1052. Link
Eldehna, W. M., et al. (2016). Novel 4/3-((4-oxo-5-(2-oxoindolin-3-ylidene)thiazolidin-2-ylidene)amino) benzenesulfonamides: Synthesis, carbonic anhydrase inhibitory activity, anticancer activity and molecular modelling studies. European Journal of Medicinal Chemistry, 120, 253-264. Link[1]
An In-depth Technical Guide to the History and Discovery of Ureido-Sulfonamide Antibiotics
Abstract The journey of sulfonamide-based antimicrobials represents a pivotal chapter in the history of medicine, marking the dawn of systemic chemotherapy. This technical guide provides an in-depth exploration of a uniq...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The journey of sulfonamide-based antimicrobials represents a pivotal chapter in the history of medicine, marking the dawn of systemic chemotherapy. This technical guide provides an in-depth exploration of a unique and evolving subclass: the ureido-sulfonamides. We will trace the historical trajectory from the foundational discovery of Prontosil to the serendipitous fork in the road that led the related sulfonylureas toward metabolic disease therapy. The narrative will then focus on the modern renaissance of the ureido-sulfonamide scaffold, driven by the urgent need for novel antibiotics. This guide will dissect the dual mechanisms of action, including the canonical inhibition of folate synthesis and the emerging targeting of bacterial carbonic anhydrases. Detailed structure-activity relationships, core experimental protocols for synthesis and antimicrobial evaluation, and forward-looking perspectives are provided for researchers, scientists, and drug development professionals engaged in the fight against antimicrobial resistance.
Part 1: The Genesis of Chemotherapy - Discovery of the Core Sulfonamide Scaffold
The story of sulfonamides begins not in a quest for antibiotics, but in the German dye industry. In the early 1930s, researchers at Bayer AG, then part of IG Farben, operated under the principle that coal-tar dyes capable of selectively binding to bacteria could be weaponized to attack pathogens within the body.[1] This line of inquiry led pathologist Gerhard Domagk to investigate a red azo dye, sulfonamidochrysoidine, which was patented in 1932.[2] In a landmark 1935 publication, Domagk demonstrated that this compound, trade-named Prontosil, could protect mice from lethal streptococcal infections.[1][2] This was the first discovery of a substance that could effectively treat a range of bacterial infections inside the body, an achievement for which Domagk was later awarded the Nobel Prize.[3]
The initial breakthrough, however, was quickly followed by a critical scientific elucidation. Researchers at the Pasteur Institute in France, led by Ernest Fourneau, discovered that Prontosil was, in fact, a prodrug.[3] It was inactive in vitro but was metabolized in the body to its active component: p-aminobenzenesulfonamide, more commonly known as sulfanilamide.[3] This molecule had been first synthesized in 1906 and its patent had long expired, making it widely available.[1] This revelation triggered a "sulfa craze," with hundreds of manufacturers producing various forms of sulfa drugs, which became the first broadly effective systemic antibacterials and were credited with saving countless lives during World War II before the widespread availability of penicillin.[1][2]
The Canonical Mechanism of Action: Folate Synthesis Inhibition
The antibacterial power of sulfanilamide and its derivatives lies in a principle of competitive antagonism. Bacteria, unlike humans who acquire folic acid (Vitamin B9) from their diet, must synthesize it de novo. A crucial step in this pathway is the conversion of para-aminobenzoic acid (PABA) into dihydropteroate, a reaction catalyzed by the enzyme dihydropteroate synthase (DHPS).
Due to the striking structural similarity between sulfanilamide and PABA, the drug acts as a competitive inhibitor of DHPS. It binds to the enzyme's active site, blocking access for the natural PABA substrate and thereby halting the folic acid synthesis pathway. Without folic acid, bacteria cannot produce the nucleotides (purines and thymidine) necessary for DNA replication and cell division, leading to a bacteriostatic effect—inhibiting growth and multiplication rather than directly killing the cells.
Fig 1. Mechanism of Sulfonamide Action.
Part 2: A Fork in the Road - The Serendipitous Discovery of Sulfonylureas
The immense success of sulfanilamide spurred a wave of chemical modifications to its core structure, primarily at the N1 position of the sulfonamide group, to improve potency and pharmacokinetic properties. During this fervent period of research in the early 1940s, scientists investigating new sulfonamide derivatives for treating typhoid fever stumbled upon an unexpected and profound side effect. In 1942, Marcel Janbon and his colleagues observed that a novel sulfonamide, p-amino-sulfonamide-isopropyl-thiodiazole, induced severe hypoglycemia—dangerously low blood sugar levels—in patients.[4][5]
This observation was further investigated by the physiologist Auguste Loubatières, who confirmed that these aryl sulfonylurea compounds stimulated the release of insulin from the pancreas.[5] This serendipitous discovery was a watershed moment. While the antibacterial properties of these specific derivatives were modest, their potent metabolic effect was groundbreaking. The focus of research for this chemical scaffold pivoted dramatically. Instead of pursuing them as antibiotics, the pharmaceutical industry began developing them as oral hypoglycemic agents for the treatment of type 2 diabetes. This led to the introduction of the first marketed sulfonylurea, tolbutamide, in the 1950s.[3] The profound success of this new therapeutic class overshadowed the potential antibacterial applications of the ureido-sulfonamide backbone for decades.
Fig 2. Historical Divergence of Sulfonamide Research.
Part 3: Revisiting the Scaffold - The Modern Pursuit of Ureido-Sulfonamide Antibiotics
For much of the 20th century, the ureido-sulfonamide scaffold remained primarily in the domain of metabolic disease. However, the escalating crisis of antimicrobial resistance (AMR) in the 21st century has compelled researchers to leave no stone unturned in the search for new antibacterial agents. This has led to a "rediscovery" of old chemical scaffolds that were previously abandoned or overlooked. The ureido-sulfonamide class is a prime example of this renewed interest.
Recent studies have begun to re-evaluate ureido- and bis-ureido-substituted benzenesulfonamides for their antibacterial properties. This modern research has yielded promising results, with certain derivatives showing notable activity against clinically relevant pathogens like Enterococcus faecalis and Escherichia coli.[6] This resurgence is driven not only by the need for new drugs but also by advancements in our understanding of bacterial physiology, which have revealed novel potential targets for these compounds.
Part 4: Mechanisms of Action
The modern investigation into ureido-sulfonamides has revealed a fascinating duality in their potential antibacterial mechanisms, extending beyond the classic pathway.
The foundational mechanism for all sulfonamides, including the ureido derivatives, remains the inhibition of DHPS. The core p-aminobenzenesulfonamide structure is the pharmacophore responsible for competitively binding to the PABA active site. The various substitutions on the N1-nitrogen, including the ureido moiety, primarily modulate the compound's physicochemical properties, such as acidity (pKa) and hydrophobicity, which in turn affect solubility, cell penetration, and the degree of ionization at physiological pH—all critical factors for antibacterial efficacy.[3]
An Emerging Target: Bacterial Carbonic Anhydrase (CA) Inhibition
A significant insight from recent research is that ureido-sulfonamides are potent inhibitors of carbonic anhydrases (CAs). While this property has been extensively explored for targeting human CAs in cancer and glaucoma, it is now clear that bacteria also rely on CAs for survival.[7] Bacterial CAs are essential for processes like pH homeostasis, CO2 transport, and biofilm formation.[5]
Studies have shown that ureido-benzenesulfonamides can effectively inhibit bacterial CAs from pathogens such as Vibrio cholerae and Burkholderia pseudomallei.[4] This presents an alternative and highly attractive mechanism of action. Targeting a different pathway from traditional antibiotics could provide a powerful tool against drug-resistant strains. This dual-target potential—inhibiting both folate synthesis and carbonic anhydrase—makes the ureido-sulfonamide scaffold a particularly compelling area for future drug development.
Part 5: Structure-Activity Relationship (SAR) Analysis
The antibacterial potency of ureido-sulfonamides is highly dependent on the nature and position of substituents on the aromatic rings. Analysis of recent studies reveals several key trends.
The Unsubstituted p-aminobenzenesulfonamide Core: The primary amino group (at N4) and the sulfonamide attached to the benzene ring are generally considered essential for DHPS inhibition and should remain unsubstituted.
N1-Substitutions: The ureido moiety attached to the N1 nitrogen of the sulfonamide is the key modification. The nature of the second substituent on the urea nitrogen (R' in -NH-CO-NH-R') dramatically influences activity.
Electronic Effects: Electron-withdrawing groups on the terminal phenyl ring of the ureido moiety can enhance antibacterial action, possibly by altering the electronic properties of the molecule to favor binding to the target enzyme or by improving cell penetration.[8]
Target-Specific Optimization: SAR for DHPS inhibition may differ from SAR for bacterial CA inhibition. Future development will require optimizing structures for one or both targets to achieve the desired spectrum and potency.
Part 6: Core Experimental Methodologies
To ensure scientific integrity and reproducibility, the protocols described below represent self-validating systems for the synthesis and evaluation of novel ureido-sulfonamide antibiotics.
Protocol for the Synthesis of a Representative 4-Ureido-Benzenesulfonamide Derivative
This protocol describes a common one-pot synthesis of an asymmetrical ureido-benzenesulfonamide, a method noted for its efficiency. The core principle is the reaction of the primary amine of sulfanilamide with an appropriate aryl isocyanate.
Materials:
Sulfanilamide (4-aminobenzenesulfonamide)
Aryl isocyanate (e.g., 4-chlorophenyl isocyanate)
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)
Diethyl ether
Stir plate and magnetic stir bar
Round-bottom flask with reflux condenser and nitrogen inlet
Step-by-Step Methodology:
Reaction Setup: In a clean, dry round-bottom flask under a nitrogen atmosphere, dissolve sulfanilamide (1.0 equivalent) in anhydrous DMF.
Base Addition: Add DIPEA (1.1 equivalents) to the solution and stir for 10 minutes at room temperature. The base acts to deprotonate the sulfonamide nitrogen, though its primary role here is to scavenge any acid formed and facilitate the reaction.
Isocyanate Addition: Slowly add the aryl isocyanate (1.05 equivalents) dropwise to the stirred solution. An exothermic reaction may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., Ethyl Acetate/Hexane 1:1) until the starting sulfanilamide spot is consumed (typically 2-4 hours).
Product Precipitation: Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold water or a large volume of diethyl ether with vigorous stirring.
Isolation: The ureido-benzenesulfonamide product will precipitate as a solid. Collect the solid by vacuum filtration.
Purification: Wash the collected solid sequentially with cold water and then cold diethyl ether to remove residual DMF and unreacted starting materials.
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by obtaining its melting point, ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is the gold standard for determining the MIC of a novel antimicrobial agent. It defines the lowest concentration of the drug that inhibits the visible in vitro growth of a microorganism.[6][9]
Materials:
Synthesized ureido-sulfonamide (stock solution of known concentration in DMSO)
Sterile 96-well, U-bottom microtiter plates
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
Bacterial strain for testing (e.g., E. coli ATCC 25922)
Sterile 0.85% saline
0.5 McFarland turbidity standard
Spectrophotometer or densitometer
Multichannel pipette
Incubator (35 ± 2°C)
Step-by-Step Methodology:
Inoculum Preparation:
a. From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
b. Suspend the colonies in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL) using a densitometer.
c. Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL.
Plate Preparation (Serial Dilution):
a. Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
b. Prepare an initial dilution of your compound's stock solution in CAMHB. Add 200 µL of this solution to well 1.
c. Using a multichannel pipette, transfer 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.
d. Continue this 2-fold serial dilution across the plate from well 2 to well 10. Discard 100 µL from well 10.
e. Well 11 serves as the Growth Control (no drug).
f. Well 12 serves as the Sterility Control (no drug, no bacteria).
Inoculation:
a. Add 100 µL of the final bacterial inoculum (from step 1c) to wells 1 through 11. The final volume in these wells will be 200 µL.
b. Do not add bacteria to the sterility control well (well 12).
Incubation: Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
Reading the MIC:
a. After incubation, visually inspect the plate. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.
b. The MIC is the lowest concentration of the ureido-sulfonamide at which there is no visible growth (i.e., the first clear well in the series from well 10 down to 1).
Fig 3. General Workflow for Synthesis and Evaluation.
Part 7: Conclusion and Future Perspectives
The history of ureido-sulfonamides is a compelling narrative of scientific discovery, serendipity, and rediscovery. Born from the foundational work on antibacterial sulfonamides, the scaffold took an unexpected but medically profound detour into the realm of antidiabetic therapy. Today, driven by the existential threat of antimicrobial resistance, the scientific community is revisiting this class with a modern lens, uncovering novel mechanisms of action and promising antibacterial activity. The ability of these compounds to potentially inhibit both the classical folate pathway and emerging targets like bacterial carbonic anhydrases makes them a rich field for further investigation. Future research should focus on optimizing the scaffold for dual-target activity, exploring its efficacy against a broader panel of resistant pathogens, and elucidating the precise molecular interactions within the active sites of these bacterial enzymes. The journey of the ureido-sulfonamides is a powerful reminder that sometimes the path to future medicines involves looking back at the forks in the road of scientific history.
Tattersall, R. (2008). Discovery of the sulphonylureas. DiabetesontheNet. Retrieved from [Link]
Wikipedia. (n.d.). Sulfonamide (medicine). Retrieved from [Link]
Hektoen International. (2024). Sulfonamides: The first synthetic antibacterial agents. Retrieved from [Link]
Al-Ghorbani, M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances.
Carradori, S., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors.
Shorr, R. I. (2014). A Brief History of the Development of Diabetes Medications. Diabetes Spectrum. Retrieved from [Link]
Angeli, A., et al. (2020). Benzylaminoethylureido-Tailed Benzenesulfonamides Show Potent Inhibitory Activity against Bacterial Carbonic Anhydrases. ChemMedChem. Retrieved from [Link]
Ghorab, M. M., et al. (2022). Sulfonamides as multitarget anticancer and antimicrobial agents: A comprehensive review. European Journal of Medicinal Chemistry.
Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal. Retrieved from [Link]
Adas, H. I., et al. (2023). Bis-Ureido-Substituted Benzenesulfonamides: Evaluation of Their Antibacterial, Anticholinesterase, and Cytotoxicity Properties. Molecules.
Adas, H. I., et al. (2023). The overall synthetic pathway for producing primary benzenesulfonamides containing bis-ureido moieties. ResearchGate. Retrieved from [Link]
Chen, X., et al. (2023). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules. Retrieved from [Link]
Sorkhy, M., & Ghemrawi, H. (2022). The Evolution of Sulfonylureas as Hypoglycaemic Drugs Over Time, their Mechanisms and how they Treat Symptoms of Type II Diabetes Mellitus. Youth Medical Journal. Retrieved from [Link]
Wouters, J., et al. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. Journal of the Adichunchanagiri University. Retrieved from [Link]
Application Notes and Protocols: Reaction Conditions for Coupling 4-Ureido-benzenesulfonyl Chloride with Primary Amines
Introduction The synthesis of sulfonamides through the coupling of sulfonyl chlorides with primary amines is a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] The resulting sulfonamide moiety i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
The synthesis of sulfonamides through the coupling of sulfonyl chlorides with primary amines is a cornerstone reaction in medicinal chemistry and drug development.[1][2][3] The resulting sulfonamide moiety is a key pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities.[4][5][6] This guide provides a comprehensive overview of the reaction conditions for the coupling of 4-ureido-benzenesulfonyl chloride with primary amines, a reaction of significant interest for the development of targeted therapeutics, including carbonic anhydrase inhibitors.[4][6][7]
These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance, field-proven insights, and detailed experimental protocols.
Reaction Mechanism and Theoretical Framework
The fundamental reaction involves the nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[1][3] This process is typically facilitated by a base, which serves to neutralize the hydrochloric acid (HCl) generated as a byproduct.[1][8] The reaction proceeds through a proposed two-step addition-elimination mechanism.[9]
The Critical Role of the Base
The choice of base is a critical parameter in sulfonamide synthesis.[8] Its primary function is to scavenge the HCl produced during the reaction.[3][8] Without a base, the amine starting material would be protonated, rendering it non-nucleophilic and effectively halting the reaction.[8] Commonly used bases include tertiary amines such as triethylamine (TEA) and pyridine, as well as inorganic bases like sodium carbonate.[2][8] The selection of the base can influence reaction rates and the formation of side products.
Solvent Effects and Considerations
The choice of solvent is another crucial factor that can significantly impact the reaction outcome. Aprotic solvents are generally preferred to avoid solvolysis of the sulfonyl chloride.[10] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are frequently employed.[7][11] In some instances, deep eutectic solvents (DESs) have been explored as environmentally friendly alternatives.[12][13] The solubility of the reactants and the stability of the sulfonyl chloride in the chosen solvent are key considerations.
Experimental Protocols
General Protocol for the Coupling of 4-Ureido-benzenesulfonyl Chloride with a Primary Amine
This protocol provides a generalized procedure that can be adapted for various primary amines. Optimization of specific parameters may be necessary for different substrates.
Tertiary amine base (e.g., Triethylamine, Pyridine) (1.2 - 2.0 equivalents)
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Separatory funnel
Rotary evaporator
Chromatography column
Procedure:
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equivalent) and the tertiary amine base (1.2 equivalents) in the chosen anhydrous solvent.
Addition of Sulfonyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Dissolve the 4-ureido-benzenesulfonyl chloride (1.05 equivalents) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.[14][15]
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-24 hours.[14] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amine is consumed.[14]
Workup:
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.[14]
If a water-immiscible solvent was used, transfer the mixture to a separatory funnel and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, water, and brine.[15]
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[16]
Purification:
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.[16]
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[11]
Visualizing the Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Key Reaction Parameters and Optimization
The successful synthesis of 4-ureido-benzenesulfonamides relies on the careful control of several key parameters. The following table summarizes these variables and provides insights for optimization.
Aprotic solvents prevent hydrolysis of the sulfonyl chloride.[10] Acetonitrile can sometimes promote precipitation of the ureido product, aiding in its isolation.[7] The choice of solvent should be based on the solubility of the specific reactants.
A non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the primary amine.[8] Typically, 1.2 to 2 equivalents of the base are used.
Temperature
0 °C to Room Temperature
The initial addition of the sulfonyl chloride is often performed at 0 °C to control the exothermic reaction.[14][15] For less reactive amines, gentle heating may be required to drive the reaction to completion.[1][3]
Stoichiometry
Slight excess of sulfonyl chloride (1.05 eq)
A small excess of the sulfonyl chloride can help ensure complete consumption of the primary amine. However, a large excess should be avoided to prevent potential di-sulfonylation.[14]
Reaction Time
2 - 24 hours
Reaction times can vary significantly depending on the nucleophilicity of the primary amine and the reaction temperature. Monitoring by TLC or HPLC is essential to determine the optimal reaction time.[14]
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Yield
- Hydrolysis of sulfonyl chloride- Poor nucleophilicity of the amine- Incorrect stoichiometry
- Ensure all glassware and solvents are anhydrous.[8]- For less reactive amines, consider increasing the reaction temperature or using a more forcing solvent.[8]- Carefully verify the molar equivalents of all reactants.
Formation of Di-sulfonylation Byproduct
- Excess sulfonyl chloride- High reaction temperature
- Use a 1:1 or slight excess of the amine to sulfonyl chloride ratio.[14]- Maintain a lower reaction temperature.
Presence of Unreacted Starting Material
- Insufficient reaction time- Inadequate mixing
- Extend the reaction time and continue monitoring.- Ensure efficient stirring throughout the reaction.
Difficult Purification
- Similar polarity of product and byproducts
- Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative or additional purification step.
Visualizing the Reaction Mechanism
Caption: Mechanism of sulfonamide formation.
Conclusion
The coupling of 4-ureido-benzenesulfonyl chloride with primary amines is a robust and versatile reaction for the synthesis of a wide range of sulfonamide derivatives with significant therapeutic potential. By carefully controlling the reaction conditions, including the choice of solvent, base, temperature, and stoichiometry, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided herein serve as a valuable resource for scientists engaged in the discovery and development of novel sulfonamide-based drugs.
References
Full article: Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors - Taylor & Francis. (2015, March 20). Retrieved from [Link]
Bis-Ureido-Substituted Benzenesulfonamides: Evaluation of Their Antibacterial, Anticholinesterase, and Cytotoxicity Properties - PlumX. Retrieved from [Link]
Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks - PMC. Retrieved from [Link]
Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Publishing. (2025, August 6). Retrieved from [Link]
One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes - FLORE. (2021, December 27). Retrieved from [Link]
The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, February 13). Retrieved from [Link]
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis | Journal of Medicinal Chemistry - ACS Publications. (2011, March 1). Retrieved from [Link]
Recent advances in synthesis of sulfonamides: a review - CHEMISTRY & BIOLOGY INTERFACE. Retrieved from [Link]
Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - MDPI. (2008, May 24). Retrieved from [Link]
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Retrieved from [Link]
Sulfonamide derivatives: Synthesis and applications - Frontier Research Publication. (2024, February 26). Retrieved from [Link]
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba. Retrieved from [Link]
Preparation of sulfonamides from N-silylamines - PMC. Retrieved from [Link]
Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
Synthesis of sulfonamide derivatives 3 from amines 1 and sulfonyl chlorides 2 in ChCl/urea (1 - ResearchGate. Retrieved from [Link]
US9950997B2 - Method for preparing high-purity sulfonamide compound, and intermediate ... - Google Patents.
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Retrieved from [Link]
Mild and General Method for the Synthesis of Sulfonamides - ResearchGate. Retrieved from [Link]
Synthesis of sulfa drug complexes and study as topical agents INTRODUCTION. (2021, September 30). Retrieved from [Link]
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. Retrieved from [Link]
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Retrieved from [Link]
Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH - ResearchGate. (2025, August 6). Retrieved from [Link]
Application Notes & Protocols for the Synthesis of Ureido-Sulfonamide Carbonic Anhydrase Inhibitors
Abstract This document provides a comprehensive guide for the synthesis of carbonic anhydrase inhibitors (CAIs) featuring the ureido-benzenesulfonamide scaffold. Sulfonamides are a cornerstone class of CAIs, and the inco...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of carbonic anhydrase inhibitors (CAIs) featuring the ureido-benzenesulfonamide scaffold. Sulfonamides are a cornerstone class of CAIs, and the incorporation of a ureido moiety has been a highly effective strategy for developing potent and selective inhibitors, particularly against tumor-associated isoforms like Carbonic Anhydrase IX (CA IX) and XII (CA XII).[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale, ensuring that researchers can not only replicate the procedure but also adapt it with a deep understanding of the methodology. We present a robust, scalable, and widely-used protocol centered on the reaction between sulfanilamide and isocyanates, complete with detailed experimental procedures, safety protocols, characterization guidelines, and troubleshooting insights.
Introduction: The Scientific Rationale
1.1. Carbonic Anhydrases: A Key Therapeutic Target
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons.[2] This fundamental reaction is crucial for regulating pH in various tissues. Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and particularly, cancer.[1] Tumor-associated isoforms CA IX and XII are overexpressed in many hypoxic cancers, where they help maintain a neutral intracellular pH while acidifying the extracellular environment, promoting tumor survival and metastasis.[3][4] Therefore, inhibiting these enzymes is a validated and promising strategy for anticancer therapy.[4]
1.2. The Ureido-Sulfonamide Scaffold: A Strategy for Potency and Selectivity
The classical CAI structure consists of a sulfonamide group (—SO₂NH₂), which coordinates to the zinc ion in the enzyme's active site.[5] The development of second-generation inhibitors has focused on attaching various "tail" moieties to the sulfonamide core to exploit differences in the active site cavities among the various CA isoforms, thereby achieving selectivity.
The ureido linkage (-NH-CO-NH-) has proven to be an exceptionally effective component of this tail. It acts as a hydrogen-bonding anchor, forming critical interactions with amino acid residues within the active site, which can significantly enhance binding affinity and contribute to isoform selectivity.[6] The synthetic accessibility of this scaffold, primarily through the reaction of an amine with an isocyanate, makes it a highly attractive strategy in drug discovery.[1][7]
Synthetic Strategy: Overview and Core Mechanism
The most direct and reliable method for synthesizing ureido-benzenesulfonamide CAIs is the nucleophilic addition of the aromatic amino group of sulfanilamide to the electrophilic carbonyl carbon of an isocyanate.
Core Reaction Mechanism:
The lone pair of electrons on the nitrogen atom of sulfanilamide's -NH₂ group attacks the electron-deficient carbonyl carbon of the isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group, resulting in the stable urea linkage.
Below is a conceptual workflow for this synthesis.
Caption: General experimental workflow for the synthesis of ureido-benzenesulfonamide CAIs.
Detailed Experimental Protocol
This protocol describes the synthesis of 4-(3-phenylureido)benzenesulfonamide as a representative example. The procedure can be adapted for various commercially available or custom-synthesized isocyanates.
3.1. Materials and Equipment
Reagent/Equipment
Specifications
Rationale/Notes
Sulfanilamide
≥99% purity
The primary amine source and sulfonamide core.
Phenyl Isocyanate
≥98% purity
The electrophile that forms the ureido linkage. Caution: Highly toxic and moisture-sensitive. [3][8]
Acetonitrile (MeCN)
Anhydrous, ≥99.8%
A polar aprotic solvent that effectively dissolves sulfanilamide and does not react with the isocyanate.
Ethanol (EtOH)
Reagent grade
Used for washing the final product to remove unreacted starting materials.
Diethyl Ether (Et₂O)
Anhydrous
Used as a final wash to help dry the product due to its high volatility.
Magnetic Stirrer & Stir Bar
-
Ensures homogeneous mixing of the reaction.
Round-Bottom Flask
Appropriate size, oven-dried
The reaction vessel. Must be dry to prevent reaction of isocyanate with water.
Septum/Drying Tube
-
Protects the reaction from atmospheric moisture.
Buchner Funnel & Flask
-
For vacuum filtration to collect the precipitated product.
Vacuum Oven
-
For efficient drying of the final product.
3.2. Step-by-Step Synthesis Procedure
Step 1: Reagent Preparation and Reaction Setup
Place a magnetic stir bar into a 100 mL oven-dried round-bottom flask.
Add sulfanilamide (2.5 mmol, 431 mg) to the flask.
Seal the flask with a septum and add 10 mL of anhydrous acetonitrile via syringe.
Stir the mixture at room temperature until the sulfanilamide is fully dissolved.
Causality Note: Using anhydrous solvent and dry glassware is critical. Isocyanates react readily with water to form an unstable carbamic acid, which decomposes to an amine and CO₂. This side reaction consumes the isocyanate and leads to the formation of symmetric urea impurities, reducing the yield of the desired product.
Step 2: Addition of Isocyanate
Using a syringe, carefully add phenyl isocyanate (2.5 mmol, 298 mg, 0.27 mL) dropwise to the stirring sulfanilamide solution.
Replace the septum with a drying tube or maintain a positive pressure of an inert gas (e.g., Nitrogen or Argon).
Allow the reaction to stir at room temperature (approx. 23 °C) for 12 hours.[1]
Causality Note: The reaction is typically exothermic but controlled by the dropwise addition. Stirring for an extended period (overnight is common) ensures the reaction goes to completion. The product is often poorly soluble in acetonitrile and will begin to precipitate out of the solution as it forms, which drives the reaction equilibrium forward.[1]
Step 3: Product Isolation and Purification
After 12 hours, a significant white precipitate should be visible.
Collect the solid product by vacuum filtration using a Buchner funnel.
Wash the filter cake sequentially with small portions of cold acetonitrile (5 mL), ethanol (5 mL), and finally diethyl ether (5 mL).[1]
Causality Note: The washing sequence is designed to remove specific impurities. Acetonitrile washes away any remaining starting materials. Ethanol removes more polar impurities. The final diethyl ether wash helps to displace the higher-boiling ethanol and allows the product to dry much faster under vacuum.
Step 4: Drying and Characterization
Transfer the white solid to a pre-weighed vial.
Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.
Determine the final yield and characterize the product.
3.3. Expected Results & Characterization
Yield: Typically >80%.
Appearance: Colorless or white crystalline solid.[1]
Melting Point (MP): A sharp melting point indicates high purity.
¹H NMR (DMSO-d₆): Expect to see characteristic peaks for the aromatic protons, the sulfonamide protons (-SO₂NH₂), and the two urea protons (-NH-CO-NH-). The urea protons often appear as two distinct singlets at higher chemical shifts (e.g., 8-10 ppm).
Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.
Infrared (IR) Spectroscopy: Look for characteristic stretches: N-H stretches for the amide and sulfonamide (~3200-3400 cm⁻¹), a strong C=O stretch for the urea (~1640 cm⁻¹), and S=O stretches for the sulfonamide group (~1350 and 1160 cm⁻¹).
Safety and Hazard Management
CRITICAL: A thorough risk assessment must be conducted before beginning this synthesis.
Hazard
Mitigation Measures
Isocyanates
Highly Toxic & Sensitizer. Isocyanates are potent respiratory and skin sensitizers.[3][9] All manipulations must be performed in a certified chemical fume hood.[10] Wear nitrile gloves, safety goggles, and a lab coat.[6] Avoid inhalation of vapors at all costs. Have an isocyanate spill kit available.
Solvents
Acetonitrile is toxic and flammable. Diethyl ether is extremely flammable. Avoid ignition sources. Ensure adequate ventilation.
General Handling
Use appropriate personal protective equipment (PPE) at all times.[6][10] Wash hands thoroughly after handling chemicals.[6] Contaminated clothing should be removed immediately and laundered before reuse.[6]
Visualization of the Synthetic Pathway
Caption: Reaction scheme for the synthesis of a ureido-benzenesulfonamide CA inhibitor.
Conclusion
The synthesis of ureido-benzenesulfonamide carbonic anhydrase inhibitors via the reaction of sulfanilamide with isocyanates is a highly efficient, reliable, and versatile method. It allows for the facile creation of diverse compound libraries for structure-activity relationship (SAR) studies. By understanding the mechanism, the rationale behind each procedural step, and the critical safety precautions, researchers can confidently and effectively synthesize these valuable therapeutic candidates.
References
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. Available at: [Link]
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. PMC. Available at: [Link]
Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. PubMed. Available at: [Link]
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyan
Synthesis of Isocyanates from CO2 and Amines under Mild Conditions. University of Toronto. Available at: [Link]
5 Ways to Protect Yourself From Isocyanate Exposure. Lakeland Industries. Available at: [Link]
Syntheses from sulfonamides and electrophilic isocyanate or carbamates. ResearchGate. Available at: [Link]
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journals. Available at: [Link]
Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. Available at: [Link]
Synthesis of sulfonyl chloride substrate precursors. Royal Society of Chemistry. Available at: [Link]
Synthesis, Carbonic Anhydrase II/IX/XII Inhibition, DFT, and Molecular Docking Studies of Hydrazide-Sulfonamide. Semantic Scholar. Available at: [Link]
p-ACETAMINOBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
Sulfanilamide Synthesis with a Modern Silyl-Sulfinylamine Willis Reagent. ChemRxiv. Available at: [Link]
GUIDE TO HANDLING ISOCYANATES. Safe Work Australia. Available at: [Link]
Construction hazardous substances: Isocyanates. Health and Safety Executive. Available at: [Link]
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Mouse Model of Breast Cancer. FLORE. Available at: [Link]
m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses. Available at: [Link]
Method for purifying urapidil with counter solvent recrystallization method. Google Patents.
How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available at: [Link]
Urea Formation - Common Conditions. Organic Chemistry Data. Available at: [Link]
Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Available at: [Link]
Preparation of urea-containing sulfonamide scaffolds for drug discovery
Application Note: Strategic Synthesis of Urea-Containing Sulfonamide Scaffolds in Drug Discovery Executive Summary The urea-containing sulfonamide scaffold—specifically the sulfonylurea moiety ( )—is a privileged pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Synthesis of Urea-Containing Sulfonamide Scaffolds in Drug Discovery
Executive Summary
The urea-containing sulfonamide scaffold—specifically the sulfonylurea moiety (
)—is a privileged pharmacophore in medicinal chemistry. Historically validated by blockbuster antidiabetic agents (e.g., Glimepiride, Glibenclamide) and diuretics (Torsemide), this motif has seen a resurgence in oncology (Carbonic Anhydrase IX inhibitors) and immunology (NLRP3 inflammasome inhibitors).
However, the synthesis of this scaffold presents specific challenges:
Nucleophilicity: The sulfonamide nitrogen is electron-poor (
), making it a sluggish nucleophile compared to standard amines.
Stability: The resulting sulfonylurea is acidic (
), making it susceptible to hydrolysis under strongly basic or acidic workups.
Safety: Traditional routes often require volatile, toxic isocyanates or phosgene.
This guide provides three field-proven protocols to address these challenges, prioritizing safety, yield, and purity.
Strategic Analysis & Route Selection
Before beginning synthesis, select the appropriate route based on substrate availability and safety constraints.
Figure 1: Decision matrix for selecting the optimal synthetic strategy for sulfonylurea formation.
Detailed Protocols
Protocol A: Direct Coupling (The Standard Method)
Best for: Reactions where the isocyanate partner is commercially available, non-volatile, and stable.
Mechanism:
The sulfonamide must be deprotonated to attack the electrophilic isocyanate carbon.
Solvent: Anhydrous Acetone (preferred for workup) or DMF (for solubility).
Step-by-Step Procedure:
Preparation: In a flame-dried round-bottom flask under
atmosphere, dissolve the sulfonamide (1.0 mmol) in anhydrous Acetone (5 mL).
Activation: Add
(2.0 equiv) or DBU (1.2 equiv). Stir at room temperature (RT) for 15 minutes to generate the sulfonamide anion.
Note: If using
, ensure it is finely ground.
Addition: Add the isocyanate (1.1 equiv) dropwise.
Reaction: Stir at RT for 2–12 hours. Monitor by TLC/LC-MS. The product is often more polar than the starting sulfonamide.
Workup (Critical):
If using Acetone/
: The product often precipitates as the potassium salt. Filter the solid. Dissolve the solid in minimal water and acidify carefully with 1N HCl to pH 4–5. The free sulfonylurea will precipitate.
If using DMF/DBU: Pour the mixture into ice water (10x volume). Acidify with 1N HCl. Extract with Ethyl Acetate.
Purification: Recrystallization from Ethanol/Water is usually sufficient. Avoid silica chromatography if possible, as sulfonylureas can streak; if necessary, dope silica with 1% Acetic Acid.
Protocol B: The Activated Carbamate Route (Safety-First)
Best for: "Green" chemistry compliance, avoiding toxic isocyanates, or when the isocyanate is chemically unstable.
Concept:
Instead of handling an isocyanate, you generate a reactive phenyl carbamate intermediate in situ or in a discrete step using Phenyl Chloroformate.
Activation: Add Phenyl Chloroformate (1.1 equiv) dropwise at 0°C. Stir for 1 hour, allowing to warm to RT.
Checkpoint: Verify formation of the
-sulfonylphenylcarbamate by LC-MS.
Displacement: Add the amine partner (
, 1.1 equiv) directly to the reaction mixture (One-Pot).
Heating: Heat the mixture to 60–80°C for 2–4 hours. The amine nucleophile displaces the phenoxide leaving group.
Workup: Pour into water. The phenol byproduct is water-soluble (especially at basic pH), while the sulfonylurea usually precipitates. Acidify to pH 5 to ensure protonation of the sulfonylurea.
Purification: Wash the solid with diethyl ether to remove residual phenol.
Mechanistic Insight & Visualization
Understanding the electronic requirements is vital for troubleshooting. The sulfonamide nitrogen is a poor nucleophile due to the electron-withdrawing sulfonyl group.
Figure 2: Mechanistic pathway of base-catalyzed sulfonylurea formation.
Data Comparison of Methods
Feature
Protocol A (Isocyanate)
Protocol B (Carbamate)
Protocol C (Sulfonyl Isocyanate)
Atom Economy
High
Moderate (Phenol waste)
High
Safety
Low (Isocyanate toxicity)
High (No volatile isocyanates)
Low (Highly reactive reagents)
Substrate Scope
Good for primary amines
Excellent for diverse amines
Good for hindered amines
Moisture Sensitivity
High
Moderate
Very High
Typical Yield
60–80%
75–90%
50–70%
Troubleshooting & Optimization
Low Yields:
Cause: Moisture in the solvent reacting with the isocyanate to form a symmetric urea (
).
Fix: Use strictly anhydrous solvents (molecular sieves) and perform under Argon/Nitrogen.
Solubility Issues:
Sulfonylureas are often insoluble in water and non-polar solvents.
Fix: Use DMSO-d6 for NMR. For biological assays, prepare 10mM stocks in DMSO.
Purification Difficulties:
Issue: Product co-elutes with sulfonamide starting material.[3]
Fix: Exploit the acidity. Dissolve the crude mixture in saturated
. The sulfonylurea (soluble salt) will go into the aqueous layer; the unreacted sulfonamide (less acidic) or urea byproducts often remain in the organic layer. Wash with EtOAc, then acidify the aqueous layer to recover pure product.
References
Synthesis of Sulfonylureas (Review):
Bui, T. T., Ngo, D. Q., & Tran, V. L. (2019). Synthesis of sulfonylurea derivatives and their α-glucosidase inhibitory activity. Vietnam Journal of Science, Technology and Engineering.
[Link]
Phenyl Chloroformate Method:
Bui, T. T., et al. (2020).[2] Synthesis of sulfonylurea derivatives from sulfonyl carbamate. Vietnam Journal of Science, Technology and Engineering.
[Link]
Sphingosine Kinase 1 Inhibitors (Application):
Roy, S., et al. (2020).[4][5] Design and Development of Novel Urea, Sulfonyltriurea, and Sulfonamide Derivatives as Potential Inhibitors of Sphingosine Kinase 1. Pharmaceuticals, 13(6), 118.[5]
[Link]
Mechanochemistry (Green Alternative):
Perrin, L., et al. (2020). Conversion of the copper-catalysed sulfonamide-isocyanate coupling to form tolbutamide.[6] Chemical Science.
[Link]
General Sulfonylurea Pharmacology:
Sola, D., et al. (2015). Sulfonylureas and their use in clinical practice. Archives of Medical Science.
[Link]
Application Notes & Protocols: Optimal Base Catalysts for 4-Ureido-benzenesulfonyl Chloride Reactions
Abstract This guide provides a comprehensive analysis of base catalyst selection for reactions involving 4-ureido-benzenesulfonyl chloride, a critical reagent in the synthesis of various pharmaceutical and bioactive comp...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This guide provides a comprehensive analysis of base catalyst selection for reactions involving 4-ureido-benzenesulfonyl chloride, a critical reagent in the synthesis of various pharmaceutical and bioactive compounds. We delve into the mechanistic roles of different base classes, present detailed experimental protocols, and offer a comparative data summary to guide researchers, scientists, and drug development professionals in optimizing their synthetic strategies. The causality behind experimental choices is explained to ensure scientifically sound and reproducible outcomes.
Introduction: The Significance of 4-Ureido-benzenesulfonyl Chloride
4-Ureido-benzenesulfonyl chloride is a bifunctional molecule featuring a highly reactive sulfonyl chloride group and a ureido moiety. The sulfonyl chloride (-SO₂Cl) is a powerful electrophile, making it an essential building block for the synthesis of sulfonamides.[1][2] Sulfonamides are a cornerstone of medicinal chemistry, present in a wide array of drugs, including antibacterial agents, diuretics, hypoglycemics, and anti-inflammatory compounds.[3][4] The ureido group (-NHCONH₂) can participate in hydrogen bonding and offers a scaffold for further derivatization, contributing to the pharmacological profile of the final molecule.
The most common and classic approach to synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[3][5] A critical, yet often overlooked, component of this reaction is the choice of base. The base is not merely an acid scavenger but an active participant that can dictate reaction rate, yield, and even the product profile. This document serves as a detailed guide to selecting the optimal base for your specific application involving 4-ureido-benzenesulfonyl chloride.
The Role of the Base: Mechanistic Considerations
The reaction between 4-ureido-benzenesulfonyl chloride and a nucleophile (typically an amine, R'-NH₂) generates one equivalent of hydrochloric acid (HCl).[5] The base serves three primary functions, often with overlapping roles depending on its structure and properties.
Acid Scavenging: The generated HCl will protonate the amine nucleophile, rendering it unreactive. A base is required to neutralize the acid, allowing the reaction to proceed to completion.[5][6]
Nucleophile Activation: While less common for amines, bases can deprotonate weaker nucleophiles (like alcohols or phenols), increasing their nucleophilicity and accelerating the reaction.
Nucleophilic Catalysis: Certain bases, particularly pyridine and its derivatives like 4-dimethylaminopyridine (DMAP), can act as nucleophilic catalysts.[7][8] They attack the electrophilic sulfur atom of the sulfonyl chloride to form a highly reactive intermediate (e.g., a sulfonylpyridinium salt).[8][9] This intermediate is more susceptible to attack by the primary nucleophile than the starting sulfonyl chloride, thus accelerating the reaction.[10]
The choice of base determines which of these mechanistic pathways is favored, influencing the overall efficiency of the transformation.
Visualizing the Catalytic Pathways
The following diagram illustrates the two primary catalytic pathways for the sulfonylation of an amine.
Caption: General mechanisms for base-catalyzed sulfonamide formation.
A Guide to Selecting the Optimal Base
The "best" base is substrate-dependent. Here we compare the most common classes of bases used in sulfonamide synthesis.[5][11]
Base Class
Examples
pKa (Conjugate Acid)
Primary Role(s)
Advantages
Disadvantages
Tertiary Amines
Triethylamine (Et₃N), Diisopropylethylamine (DIPEA or Hünig's base)
~10.7
Acid Scavenger
Inexpensive, strong base, easy to remove in vacuo. DIPEA is non-nucleophilic due to steric hindrance.
Et₃N can sometimes act as a nucleophile, leading to side products. Can be difficult to remove completely from high-boiling products.
Pyridine Derivatives
Pyridine, 4-Dimethylaminopyridine (DMAP)
Pyridine: ~5.2, DMAP: ~9.7
Nucleophilic Catalyst, Acid Scavenger
Highly effective at accelerating reactions, especially for hindered amines or alcohols.[10][12] Often used in catalytic amounts with a stoichiometric tertiary amine.
Pyridine has a strong, unpleasant odor. DMAP is highly toxic and more expensive. Can be difficult to remove.
Inexpensive, easy to remove via aqueous workup. Ideal for reactions in biphasic systems or with water-tolerant substrates.
Limited solubility in many organic solvents. Can promote hydrolysis of the sulfonyl chloride if water is present.[13]
Expert Insights:
For simple, unhindered primary and secondary amines, Triethylamine (Et₃N) in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is a robust and cost-effective starting point.[6][12]
When reacting with sterically hindered amines or less nucleophilic substrates (e.g., anilines with electron-withdrawing groups), the addition of a catalytic amount of DMAP (1-10 mol%) alongside a stoichiometric base like Et₃N can dramatically increase the reaction rate.[10]
For substrates sensitive to strongly basic conditions or to avoid potential side reactions with the base itself, the non-nucleophilic, sterically hindered DIPEA is an excellent choice.
Pyridine is often used as both the base and the solvent, which can be effective but makes product isolation more challenging due to its high boiling point.[3][12] It is a potent nucleophilic catalyst.[8]
The Schotten-Baumann reaction , which uses aqueous NaOH, is a classic method often employed in industrial settings, particularly when the starting materials and products are stable to hydrolysis.[14][15]
Experimental Protocols
The following protocols are designed as self-validating systems, including checkpoints for reaction monitoring.
Protocol 1: General Procedure using Triethylamine (Et₃N)
This protocol is suitable for the reaction of 4-ureido-benzenesulfonyl chloride with most primary and secondary aliphatic amines.
Materials:
4-Ureido-benzenesulfonyl chloride (1.0 eq)
Amine nucleophile (1.1 eq)
Triethylamine (Et₃N) (1.5 eq)
Anhydrous Dichloromethane (DCM)
Magnetic stirrer and stir bar
Round-bottom flask, septum, and nitrogen/argon line
Ice bath
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.1 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the sulfonyl chloride).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.5 eq) to the stirred solution.
In a separate container, dissolve 4-ureido-benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
Add the sulfonyl chloride solution dropwise to the cold amine solution over 10-15 minutes. A white precipitate of triethylammonium chloride ([Et₃NH]Cl) will likely form.[6]
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours.
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting sulfonyl chloride is consumed.
Work-up:
a. Quench the reaction by adding deionized water.
b. Transfer the mixture to a separatory funnel. Separate the layers.
c. Wash the organic layer sequentially with 1M HCl (to remove excess amine and Et₃N), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
d. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
Purification: The crude product can be purified by recrystallization or silica gel column chromatography as needed.
Protocol 2: DMAP-Catalyzed Procedure for Hindered Nucleophiles
This protocol is optimized for less reactive or sterically demanding amines.
Materials:
4-Ureido-benzenesulfonyl chloride (1.0 eq)
Hindered amine nucleophile (1.2 eq)
Triethylamine (Et₃N) or DIPEA (2.0 eq)
4-Dimethylaminopyridine (DMAP) (0.1 eq)
Anhydrous Tetrahydrofuran (THF) or Acetonitrile (MeCN)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add the hindered amine (1.2 eq), the stoichiometric base (Et₃N or DIPEA, 2.0 eq), and DMAP (0.1 eq).
Add anhydrous solvent (THF or MeCN) and stir to dissolve.
Add solid 4-ureido-benzenesulfonyl chloride (1.0 eq) portion-wise to the stirred solution at room temperature. An exotherm may be observed.
Stir the reaction at room temperature for 12-24 hours. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.
Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The formation of the highly reactive N-sulfonyl-DMAP intermediate is the key to this reaction's success.[10]
Work-up & Purification: Follow steps 8 and 9 from Protocol 1. Note that removing DIPEA may require more extensive aqueous washes than Et₃N.
Visualizing the General Workflow
Caption: A generalized workflow for sulfonamide synthesis.
Conclusion
The selection of an appropriate base is paramount for the successful synthesis of sulfonamides from 4-ureido-benzenesulfonyl chloride. While tertiary amines like triethylamine serve as excellent general-purpose acid scavengers, pyridine-based catalysts, especially DMAP, offer a powerful method for accelerating reactions with challenging substrates through a nucleophilic catalysis mechanism.[10][12] For sensitive substrates, non-nucleophilic hindered bases such as DIPEA are recommended. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently optimize their reaction conditions to achieve high yields and purity in their synthetic endeavors.
Synthesis of Novel Urea and Sulfonamide Derivatives of Isatin Schiff Bases as Potential Anti-cancer Agents | Request PDF - ResearchGate. [Link]
Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution - Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]
The reaction of benzenesulfonyl chloride and the primary amine group of... - ResearchGate. [Link]
Scalable synthesis methods for 4-Ureido-benzenesulfonyl chloride intermediates
Executive Summary 4-Ureido-benzenesulfonyl chloride (CAS: 40685-78-7) is a critical electrophilic scaffold in medicinal chemistry, serving as a "warhead" for synthesizing sulfonamide-based carbonic anhydrase inhibitors,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Ureido-benzenesulfonyl chloride (CAS: 40685-78-7) is a critical electrophilic scaffold in medicinal chemistry, serving as a "warhead" for synthesizing sulfonamide-based carbonic anhydrase inhibitors, antitumor agents, and protease inhibitors. While the urea moiety provides essential hydrogen-bonding capability for target engagement, the sulfonyl chloride group offers high reactivity for diversification.
However, scaling this synthesis presents a dichotomy: the urea linkage is susceptible to acid-catalyzed hydrolysis, yet the formation of the sulfonyl chloride requires aggressive acidic conditions (chlorosulfonic acid). This guide details a thermodynamically controlled, scalable protocol that balances these competing reactivities, ensuring high purity (>95%) and yield while mitigating the safety risks associated with chlorosulfonic acid handling.
Strategic Analysis & Mechanism
Retrosynthetic Logic
Direct chlorosulfonation of phenylurea is the most atom-economical route. Alternative methods, such as reacting 4-aminobenzenesulfonyl chloride with isocyanates, fail at scale due to the competing nucleophilicity of the sulfonamide precursors and the hydrolytic instability of the sulfonyl chloride during urea formation.
Therefore, we utilize Electrophilic Aromatic Substitution (EAS) on the pre-formed urea. The urea group (
) acts as a moderate activator and ortho/para director. Due to the steric bulk of the urea tail, the para position is kinetically and thermodynamically favored.
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
Sulfonation: Chlorosulfonic acid (
) acts as both solvent and reagent, generating the electrophile or . This forms the sulfonic acid intermediate.
Critical Control Point: The reaction generates stoichiometric quantities of HCl gas. In a closed vessel, this pressure drives the equilibrium, but on scale, efficient scrubbing is required to prevent vessel over-pressurization.
Figure 1: Reaction pathway for the direct chlorosulfonation of phenylurea. Note the temperature staging to separate sulfonation from chlorination.
Protocol 1: Scalable Chlorosulfonation
Target Scale: 100g - 1kg Input
Equipment & Reagents
Reactor: Jacketed glass reactor (5L) with overhead stirring (PTFE impeller).
Temperature Control: Cryostat capable of -10°C to +80°C.
Scrubber: Caustic scrubber (20% NaOH) connected to the reactor vent.
Purge the reactor with dry nitrogen. Moisture reacts violently with
.
Charge Chlorosulfonic acid (5.0 equivalents) into the reactor.
Rationale: Excess acid acts as the solvent to absorb the exotherm.
Cool the acid to 0°C - 5°C .
Warning: Do not freeze the acid (MP: -80°C, but viscosity increases).
Step 2: Controlled Addition
Add Phenylurea (1.0 equivalent) portion-wise over 60-90 minutes.
Critical Parameter: Maintain internal temperature < 15°C .
Why? Rapid addition causes localized hot spots, leading to urea hydrolysis (breaking the molecule) or ortho-sulfonation.
Stir at 5°C for 30 minutes after final addition to ensure complete dissolution.
Step 3: Thermal Activation
Slowly ramp the temperature to 60°C over 45 minutes.
Hold at 60°C for 2-3 hours.
Monitor: Observe HCl evolution. Reaction is near completion when gas evolution subsides significantly.[1]
Note: Do not exceed 65°C. Higher temperatures promote the formation of sulfones (dimerization) and tars.
Step 4: The "Drowning" (Quenching)
This is the most hazardous step.
Cool the reaction mass back to 20°C .
Prepare a separate vessel with crushed ice (approx. 10x weight of acid used).[2]
Slowly pour the reaction mass onto the ice with vigorous stirring.
Alternative for Scale: Pump the reaction mass into the ice slurry.[1] Never add water to the acid.
Maintain quench temperature < 5°C .
Chemistry Insight: High temperatures during quenching hydrolyze the sulfonyl chloride back to the sulfonic acid (water soluble), resulting in massive yield loss.
Protocol 2: Isolation & Purification
Filtration and Washing[3]
Filter the precipitated white/off-white solid immediately using a sintered glass funnel or centrifuge.
Wash 1: Cold water (0°C) to remove residual sulfuric acid.
Wash 2: Cold dilute NaHCO3 (1%) to neutralize traces of acid (Optional, but improves stability).
Wash 3: Cold water (to remove salts).
Drying (Critical for Stability)
Sulfonyl chlorides are moisture sensitive.
Dissolve the crude wet cake in Ethyl Acetate .
Separate any residual water layer.
Dry organic phase over Anhydrous
.
Concentrate under reduced pressure (Rotavap) at < 40°C .
Storage: Store under Argon/Nitrogen at -20°C.
Process Flow Diagram
Figure 2: Process flow for the synthesis and isolation of 4-ureidobenzenesulfonyl chloride.
Analytical Quality Control
Test
Method
Acceptance Criteria
Failure Mode Analysis
Identity
1H-NMR (DMSO-d6)
Peaks at δ 9.0 (s, 1H), 6.5 (s, 2H), 7.5-7.8 (m, 4H)
Missing urea protons indicates hydrolysis.
Purity
HPLC (C18, ACN/Water)
> 95.0% Area
Peak at RT < 2 min usually indicates Sulfonic Acid (Hydrolysis product).
Chloride Content
Volhard Titration
98-102% Theoretical
Low values indicate hydrolysis to acid; High values indicate trapped HCl.
Fix: Ensure the final wash is neutral. Store in a desiccator.
References
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for chlorosulfonation of acetanilides, adapted for phenylureas).
Cremlyn, R. J. (1996). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.[4] (Definitive guide on chlorosulfonation mechanisms and safety).
PubChem. (n.d.). 4-Ureidobenzenesulfonyl chloride Compound Summary. National Center for Biotechnology Information.
Vertex Pharmaceuticals. (2010). Sulfonamide Derivatives as Inhibitors of Aspartyl Proteases. World Intellectual Property Organization Patent WO2010080864. (Industrial application of the intermediate).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Crystallization Strategies for 4-Ureido-benzenesulfonyl Chloride Derivatives
Executive Summary
Crystallizing 4-Ureido-benzenesulfonyl chloride derivatives presents a distinct "Janus-faced" chemical challenge. You are balancing two conflicting moieties:
The Sulfonyl Chloride Head (
): Highly electrophilic, moisture-sensitive, and generally lipophilic.
The Ureido Tail (
): Highly polar, capable of aggressive hydrogen bonding, and prone to "oiling out" or gelation due to strong self-association.
This guide moves beyond standard protocols to address the specific solubility parameters and kinetic controls required to crystallize these amphiphilic electrophiles without hydrolysis or amorphous precipitation.
Module 1: The Stability Check (Pre-Crystallization)
Context: Before attempting crystallization, you must verify that your material is not already compromised. Sulfonyl chlorides undergo autocatalytic hydrolysis—the HCl byproduct catalyzes further degradation.
Diagnostic Protocol:
Visual Inspection: Pure sulfonyl chlorides are typically white/off-white crystalline solids. A "wet" look, acrid smell (HCl), or gummy texture indicates partial hydrolysis to the sulfonic acid.
Solubility Test: Take a small aliquot (~5 mg).
Add 1 mL dry Chloroform (
).
Observation: The sulfonyl chloride should dissolve (or be suspended if the urea tail is very large). The hydrolyzed sulfonic acid is insoluble in
. If you see a persistent white residue, filter it before crystallization.
Q: My crude material is a sticky gum. Is it ruined?A: Not necessarily. Ureido derivatives often form supersaturated "oils" (Liquid-Liquid Phase Separation) because the urea-urea hydrogen bonds form faster than the crystal lattice can order itself. This requires a Slow-Diffusion Strategy (see Module 3), not immediate disposal.
Module 2: Solvent Engineering (The Polarity Sandwich)
The Challenge: Standard non-polar solvents (Hexane) won't dissolve the urea tail. Standard polar solvents (Methanol, Water) will destroy the sulfonyl chloride head. You need a "Polarity Sandwich"—a polar aprotic solvent to dissolve the urea, paired with a non-polar anti-solvent to drive lattice formation.
Solvent Compatibility Matrix
Solvent Class
Examples
Status
Technical Rationale
Protic
Water, Methanol, Ethanol
FORBIDDEN
Rapid solvolysis (nucleophilic attack on sulfur).
Basic
Pyridine, Amines
AVOID
Promotes formation of sulfenes or sulfonamides; accelerates hydrolysis.
Polar Aprotic
THF (Anhydrous), Acetonitrile (ACN), Acetone
PRIMARY
Dissolves the urea tail. Must be dried over molecular sieves.
Non-Polar
Hexane, Heptane, Toluene
ANTI-SOLVENT
Drives precipitation of the lipophilic chloride head.
Chlorinated
DCM, Chloroform
CO-SOLVENT
Good general solubility, but often yields solvates.
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal binary solvent system based on the solubility of the urea tail.
Module 3: Crystallization Protocols
Method A: Vapor Diffusion (The "Oiling Out" Fix)
Best for: Sticky gums, small quantities (<500 mg), and derivatives with large urea tails.
Mechanism: Slow introduction of anti-solvent prevents the rapid kinetic trapping that causes oiling out.
Dissolution: Dissolve your crude ureido-benzenesulfonyl chloride in the minimum amount of dry THF or DCM in a small vial (inner vial).
Setup: Place this open vial inside a larger jar (outer chamber).
Anti-Solvent: Add dry Pentane or Hexane to the outer jar. The level should be below the rim of the inner vial.
Equilibration: Seal the outer jar tightly. Store at 4°C.
Timeline: The volatile pentane will diffuse into the THF, slowly increasing supersaturation. Crystals should appear over 24–72 hours.
Method B: The "Schlenk" Layering (Scale-Up)
Best for: Larger batches (>1 g), high-purity requirements.
Inert Atmosphere: Flush a Schlenk tube with Nitrogen/Argon.
Dissolution: Dissolve compound in dry Acetonitrile (ACN) or THF . Heat gently (max 40°C) if necessary, but never reflux for long periods (thermal instability).
Layering: Carefully layer dry Toluene or Heptane on top of the denser polar solution. Ratio should be 1:1 to 1:3 (Solvent:Anti-solvent).
Growth: Allow to stand undisturbed in the dark. The interface will generate nuclei.
Module 4: Troubleshooting & FAQs
Q: I see crystals, but they turn into a white powder when I filter them. Why?A: This is likely efflorescence (loss of solvent from a solvate) or rapid hydrolysis upon exposure to humid air.
Fix: Filter under a blanket of Nitrogen or Argon. Do not dry on the filter paper for too long if the humidity is high. Transfer immediately to a vacuum desiccator.[1]
Q: The solution turned yellow/orange during heating.A: Thermal decomposition. Sulfonyl chlorides are thermally labile.
Fix: Never heat above 45–50°C. If heat is required to dissolve, use a stronger solvent (e.g., switch from ACN to THF) rather than increasing temperature.
Q: My NMR shows a new peak around 9-10 ppm and broad peaks.A: This confirms hydrolysis. The broad peaks are the sulfonic acid protons exchanging.
Fix: You cannot "dry" the sulfonic acid back into the chloride. You must re-synthesize or re-chlorinate (e.g., using
or , though this is risky with a urea tail). It is usually more efficient to discard and restart with strictly anhydrous reagents.
Workflow Visualization: Rescue Operations
Figure 2: Troubleshooting logic for common failure modes.
References
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for handling moisture-sensitive acid chlorides).
Nacsa, E. D.; Lambert, T. H. "Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer."[2] Organic Process Research & Development, 2022 .[3] Link (Discusses purification of chlorobenzenesulfonyl chloride intermediates).[3]
Supuran, C. T., et al. "Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX."[4] Journal of Medicinal Chemistry, 2011 . Link (Context on ureido-benzenesulfonamide synthesis and stability).
Schlenk Line Survival Guide. "Crystallisation Techniques for Air- and Moisture-Sensitive Compounds." Link (Best practices for inert atmosphere crystallization).
Ureido vs. Amino-Benzenesulfonamides: A Comparative Guide to Binding Affinity
Abstract Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their potent inhibition of the zinc metalloenzyme family, carbonic anhydrases (CAs). A key determinant of their binding affinit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Benzenesulfonamides are a cornerstone scaffold in medicinal chemistry, renowned for their potent inhibition of the zinc metalloenzyme family, carbonic anhydrases (CAs). A key determinant of their binding affinity and isoform selectivity lies in the "tail" moiety extending from the core aromatic ring. This guide provides an in-depth comparison of two common tail functionalities: the ureido (-NH-CO-NH-R) and the primary amino (-NH2) groups. We will dissect the structural and thermodynamic rationales for their differential binding behaviors, present supporting quantitative data from inhibition assays, and provide detailed, field-proven protocols for researchers to validate these findings in their own laboratories. This analysis will primarily focus on the well-characterized interactions with human carbonic anhydrase isoforms (hCAs), particularly the cytosolic hCA II and the tumor-associated hCA IX.
Introduction: The Benzenesulfonamide Scaffold
The primary sulfonamide group (-SO2NH2) is a privileged zinc-binding group (ZBG). In the active site of carbonic anhydrases, the deprotonated sulfonamide nitrogen tetrahedrally coordinates to the catalytic Zn(II) ion, displacing a zinc-bound water molecule.[1] This anchoring interaction is fundamental to the inhibitory mechanism. However, high-affinity and isoform-selective inhibition is achieved through secondary interactions between the rest of the inhibitor molecule (the "tail") and the amino acid residues lining the active site cavity.[2] The choice of chemical moieties in this tail, such as the ureido or amino group, dramatically influences the formation of hydrogen bond networks and van der Waals contacts, thereby fine-tuning the overall binding affinity.[3]
The Core Comparison: Ureido vs. Amino Moieties
Molecular Interactions: A Tale of Two Hydrogen Bond Networks
The fundamental difference between the ureido and amino groups lies in their hydrogen bonding capacity.
Amino-Benzenesulfonamides: The simple primary amino group (-NH2) acts primarily as a hydrogen bond donor. Its small size and flexibility allow it to probe for favorable interactions within the active site. However, its interaction network is typically limited compared to more complex functionalities.
Ureido-Benzenesulfonamides: The ureido group (-NH-CO-NH-R) is a more sophisticated hydrogen bonding unit. It possesses both donor (the two N-H groups) and acceptor (the carbonyl C=O group) capabilities. This allows for the formation of a more extensive and intricate network of hydrogen bonds with active site residues.[4] X-ray crystallography studies have repeatedly shown that the ureido moiety can bridge multiple residues, significantly enhancing the enthalpic contribution to binding.[1][2] For instance, the ureido carbonyl can accept a hydrogen bond from a key residue like Thr199's backbone amide, while the ureido N-H groups can donate hydrogen bonds to the side chains of residues like Gln92.[5]
The following diagram illustrates the conceptual difference in their interaction potential within a generalized CA active site.
Caption: Comparative binding modes of Amino vs. Ureido-benzenesulfonamides.
Binding Thermodynamics and Selectivity
The enhanced hydrogen bonding of the ureido group often translates to a more favorable binding enthalpy (ΔH) compared to the amino counterpart. This stronger interaction network typically results in higher affinity (lower dissociation constant, Kd, or inhibition constant, Ki).
Furthermore, the ureido "tail" can be readily modified (the 'R' group), providing a powerful tool for achieving isoform selectivity. By tailoring the steric and electronic properties of the R group, inhibitors can be designed to exploit subtle differences in the active site topographies of various CA isoforms.[2] For example, ureido-substituted benzenesulfonamides (USBs) have been developed as highly potent and selective inhibitors of the tumor-associated isoforms hCA IX and hCA XII over the ubiquitous cytosolic isoforms hCA I and II.[2][6][7] One such compound, SLC-0111, is currently in clinical trials for the treatment of solid tumors.[2][8]
To quantitatively compare binding affinities, two primary methodologies are employed: direct measurement of thermodynamic parameters using Isothermal Titration Calorimetry (ITC) and functional assessment of enzyme inhibition using a stopped-flow CO2 hydration assay.
Protocol: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Ka), stoichiometry (n), and enthalpy change (ΔH) in a single experiment.[9][10]
Objective: To determine the thermodynamic profile of a benzenesulfonamide inhibitor binding to a purified carbonic anhydrase isoform.
Methodology:
Preparation:
Dialyze the purified protein (e.g., hCA II) extensively against the chosen experimental buffer (e.g., 50 mM sodium phosphate, 100 mM NaCl, pH 7.5).[11] Causality: This step is critical to ensure the protein and ligand are in perfectly matched buffers, minimizing large heats of dilution that can obscure the binding signal.[11]
Prepare the inhibitor stock solution in 100% DMSO and then dilute it into the exact same dialysis buffer used for the protein. The final DMSO concentration should be identical in both the syringe (ligand) and cell (protein) solutions, typically ≤ 2%.
Degas both protein and ligand solutions for 10-15 minutes immediately before the experiment to prevent bubble formation in the calorimeter cell.
ITC Experiment Setup:
Concentrations: The concentrations should be chosen based on the "c-window" (c = n[Protein]/Kd). For optimal results, 'c' should be between 5 and 500.[11] A common starting point is 10-20 µM protein in the cell and 100-200 µM inhibitor in the syringe.[12]
Loading: Carefully load approximately 300 µL of the protein solution into the sample cell and the inhibitor solution into the injection syringe, avoiding any bubble introduction.[13]
Parameters: Set the cell temperature (e.g., 25°C), stirring speed (e.g., 750 rpm), and injection parameters (e.g., one initial 0.4 µL injection followed by 18-20 injections of 2 µL).
Data Analysis:
Integrate the raw thermogram peaks to obtain the heat change per injection (ΔH).
Fit the resulting binding isotherm (ΔH vs. molar ratio) to a suitable binding model (e.g., one set of sites) to determine Ka (and thus Kd), n, and ΔH.
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.
Protocol: Stopped-Flow CO2 Hydration Assay
This is a kinetic assay that measures the enzymatic activity of CA. The inhibition constant (Ki) is determined by measuring the rate of CO2 hydration at various inhibitor concentrations.[14]
Objective: To determine the inhibition constant (Ki) of a benzenesulfonamide inhibitor against a carbonic anhydrase isoform.
Methodology:
Reagent Preparation:
Buffer: Prepare a buffer such as 20 mM HEPES or TAPS, pH 7.5, containing an appropriate pH indicator (e.g., p-Nitrophenol).
Enzyme Solution: Prepare a stock solution of the CA isoform (e.g., hCA II) at a known concentration (e.g., 1-2 µM) in the assay buffer.
Inhibitor Solutions: Prepare a serial dilution of the inhibitor in the assay buffer containing a constant, low percentage of DMSO.
Substrate Solution: Prepare a CO2-saturated water solution by bubbling CO2 gas through chilled, deionized water.
Stopped-Flow Measurement:
Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C).
One syringe is loaded with the enzyme/inhibitor solution (pre-incubated for 15 minutes), and the other syringe is loaded with the CO2-saturated substrate solution.[15]
Rapidly mix the two solutions. The CA-catalyzed hydration of CO2 to bicarbonate and a proton causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.[16][17]
Record the initial linear rate of the reaction (the slope of the absorbance vs. time plot).
Data Analysis:
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.
Plot the enzyme activity (or percent inhibition) against the logarithm of the inhibitor concentration.
Fit the data to the Morrison equation for tight-binding inhibitors or the Cheng-Prusoff equation (via IC50 determination) to calculate the Ki value.
The following diagram outlines the workflow for determining the Ki value.
Caption: Experimental workflow for Ki determination using a stopped-flow assay.
Data Synthesis & Interpretation
The literature is rich with structure-activity relationship (SAR) studies comparing benzenesulfonamide derivatives. The following table synthesizes representative data for ureido- and amino-benzenesulfonamides against key hCA isoforms.
Analysis:
The data clearly demonstrates the superior potency of the ureido-substituted compounds. Simple amino-benzenesulfonamides are generally weak to moderate inhibitors. In contrast, ureido-benzenesulfonamides consistently exhibit Ki values in the low nanomolar range against hCA II and hCA IX.[1][6] Crucially, the data also highlights the tunability of the ureido scaffold for selectivity. For instance, the 4-methylphenyl derivative shows a remarkable >250-fold selectivity for the target hCA IX over the off-target hCA II, a critical feature for developing targeted anticancer therapies.[2] This selectivity arises from the specific interactions of the tail group with unique residues in the hCA IX active site.
Conclusion & Future Perspectives
The inclusion of a ureido moiety in place of a simple amino group is a highly effective strategy for enhancing the binding affinity of benzenesulfonamide inhibitors against carbonic anhydrases. The ureido group's ability to act as both a hydrogen bond donor and acceptor facilitates the formation of an extensive and stable interaction network within the enzyme's active site, leading to potent, low-nanomolar inhibition. Furthermore, the synthetic tractability of the ureido tail allows for fine-tuning of steric and electronic properties, enabling the development of inhibitors with high isoform selectivity. Future research will continue to leverage this scaffold, exploring novel 'R' groups and linkers to optimize pharmacokinetic properties and further enhance selectivity for therapeutic targets beyond oncology, including glaucoma and neuropathic pain.[1]
References
Synthesis and inhibition potency of novel ureido benzenesulfonamides incorporating GABA as tumor-associated carbonic anhydrase IX and XII inhibitors. (2015). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. (2018). Bio-protocol. Available at: [Link]
Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously to two specific protein binding sites with different affinities V.1. (2012). protocols.io. Available at: [Link]
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido moieties. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). Molecules. Available at: [Link]
Structure activity study of carbonic anhydrase IX: Selective inhibition with ureido-substituted benzenesulfonamides. (2016). Journal of Medicinal Chemistry. Available at: [Link]
Paketurytė, V., et al. (2019). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. Methods in Molecular Biology. Available at: [Link]
Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. (2005). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
New Synthetic Methods of Ureido-Substituted Benzenesulfonamides as Carbonic Anhydrase IX Inhibitors. (2023). Research Journal of Pharmacy and Technology. Available at: [Link]
Potent carbonic anhydrase I, II, IX and XII inhibition activity of novel primary benzenesulfonamides incorporating bis-ureido mo. (2023). FLORE Repository. Available at: [Link]
Isothermal titration calorimetry for studying protein-ligand interactions. (2017). Expert Opinion on Drug Discovery. Available at: [Link]
Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. (2011). Journal of Medicinal Chemistry. Available at: [Link]
Binding affinity of substituted ureido-benzenesulfonamide ligands to the carbonic anhydrase receptor: a theoretical study of enzyme inhibition. (2013). Journal of Computational Chemistry. Available at: [Link]
Inhibition of human carbonic anhydrase 14 by stopped-flow CO2 hydration assay (CHEMBL981174). ChEMBL, EMBL-EBI. Available at: [Link]
Inhibition constants (KI s) by a stopped flow CO 2 hydrase assay, with acetazolamide AAZ as standard drug. ResearchGate. Available at: [Link]
Carbonic anhydrase inhibitors: X-ray crystallographic studies for the binding of N-substituted benzenesulfonamides to human isoform II. (2011). Chemical Communications. Available at: [Link]
The carbon dioxide hydration activity of carbonic anhydrase. I. Stop-flow kinetic studies on the native human isoenzymes B and C. (1971). Journal of Biological Chemistry. Available at: [Link]
Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. (2023). Molecules. Available at: [Link]
Binding affinity of substituted ureido‐benzenesulfonamide ligands to the carbonic anhydrase receptor: A theoretical study of enzyme inhibition. (2013). Semantic Scholar. Available at: [Link]
Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. (2020). ResearchGate. Available at: [Link]
A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. (2017). Biophysical Journal. Available at: [Link]
Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystall. (2023). FLORE Repository. Available at: [Link]
A Crystallographic Compass: Navigating the Structural Landscape of 4-Ureido-Benzenesulfonamide Complexes in Drug Design
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 4-ureido-benzenesulfonamide scaffold has emerged as...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. The 4-ureido-benzenesulfonamide scaffold has emerged as a particularly fruitful starting point for the design of inhibitors targeting the carbonic anhydrase (CA) family of enzymes, which are implicated in a range of pathologies from glaucoma to cancer.[1][2] While crystallographic data for the parent 4-ureido-benzenesulfonyl chloride remains elusive in public databases, a wealth of structural information exists for its closely related sulfonamide analogues in complex with various CA isozymes. This guide provides an in-depth comparison of these critical crystallographic datasets, offering field-proven insights into their synthesis, structural interactions, and implications for rational drug design.
The Significance of the 4-Ureido-Benzenesulfonamide Scaffold
The benzenesulfonamide group is a well-established zinc-binding pharmacophore that anchors these inhibitors to the catalytic zinc ion in the active site of carbonic anhydrases.[2] The ureido moiety provides a versatile linker that can be readily functionalized to introduce a variety of substituents. These substituents, often referred to as the "tail," can then form specific interactions with amino acid residues outside the immediate coordination sphere of the zinc ion, thereby dictating the inhibitor's potency and selectivity for different CA isozymes.[3][4] X-ray crystallography is an indispensable tool in visualizing these interactions at an atomic level, providing a blueprint for structure-based drug design.[5]
Comparative Analysis of Crystallographic Data for 4-Ureido-Benzenesulfonamide Analogues in Complex with Carbonic Anhydrases
The following table summarizes key crystallographic and inhibition data for several 4-ureido-benzenesulfonamide derivatives in complex with human carbonic anhydrase I (hCA I) and II (hCA II). This data provides a quantitative basis for comparing the binding of different "tail" modifications.
Note: Inhibition constants (Kᵢ) are sourced from the primary publications associated with the PDB entries. A direct Kᵢ value was not always available in the provided search results for every isozyme, hence the descriptive terms.
Structural Insights into Inhibitor Binding and Selectivity
The X-ray crystal structures reveal a conserved binding mode for the benzenesulfonamide core. The sulfonamide moiety coordinates to the active site zinc ion, while one of its oxygen atoms forms a hydrogen bond with the backbone amide of Thr199.[9] The key to achieving isoform selectivity lies in the interactions of the ureido "tail."
For instance, in the hCA II active site, the tail of the inhibitors extends towards a hydrophobic pocket. The varied orientations of different substituents within this pocket, as seen in the comparison of compounds in PDB entries 3N4B, 3N0N, 3N3J, 3N2P, and 3MZL, directly correlate with their inhibitory potency.[3][4] The nature and substitution pattern of the aromatic ring or alkyl group at the end of the ureido chain are critical in establishing van der Waals and hydrogen bonding interactions with residues such as Gln92, Val121, Phe131, Leu198, and Pro202, thereby influencing the overall binding affinity and selectivity.[9]
Experimental Protocols
Synthesis of 4-Ureido-Benzenesulfonamide Derivatives
The synthesis of 4-ureido-benzenesulfonamides is typically achieved through a straightforward and high-yielding reaction between sulfanilamide (4-aminobenzenesulfonamide) and an appropriate isocyanate.[3][4]
Step-by-Step Protocol:
Dissolution: Dissolve sulfanilamide in a suitable aprotic solvent, such as acetonitrile or dimethylformamide (DMF).
Addition of Isocyanate: To the stirred solution of sulfanilamide, add a stoichiometric equivalent of the desired alkyl or aryl isocyanate at room temperature.
Reaction: Allow the reaction mixture to stir at room temperature for several hours (typically 2-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Work-up: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or petroleum ether) to remove any unreacted isocyanate, and then dried.
Purification: If necessary, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of 4-ureido-benzenesulfonamide derivatives.
X-ray Crystallography of Protein-Ligand Complexes
The following is a generalized protocol for obtaining the crystal structure of a carbonic anhydrase in complex with a 4-ureido-benzenesulfonamide inhibitor.
Step-by-Step Protocol:
Protein Expression and Purification: Express and purify the target human carbonic anhydrase isozyme (e.g., hCA I or hCA II) using established protocols, typically involving recombinant expression in E. coli followed by affinity chromatography.
Crystallization:
Concentrate the purified protein to a suitable concentration (e.g., 10-20 mg/mL).
Incubate the protein with a slight molar excess of the inhibitor.
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein-inhibitor complex solution with a variety of crystallization screen solutions containing different precipitants, buffers, and salts.
Crystal Optimization and Harvesting: Optimize initial crystal hits by refining the precipitant concentration, pH, and temperature. Once suitable crystals are obtained, they are carefully harvested and cryo-protected by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) before flash-cooling in liquid nitrogen.
X-ray Diffraction Data Collection: Mount the frozen crystal on a goniometer in a synchrotron X-ray beamline. Collect diffraction data as the crystal is rotated in the X-ray beam.[10]
Structure Determination and Refinement:
Process the diffraction data (integration, scaling, and merging) using software like XDS.[10]
Solve the structure using molecular replacement, with a previously determined structure of the same carbonic anhydrase isozyme as a search model.
Build the inhibitor molecule into the resulting electron density map and refine the entire structure using software such as Refmac5.[10]
Validate the final model and deposit the coordinates and structure factors in the Protein Data Bank (PDB).
Caption: Standard workflow for X-ray crystallography of a protein-ligand complex.
Conclusion and Future Directions
The 4-ureido-benzenesulfonamide scaffold represents a highly tractable platform for the development of potent and selective carbonic anhydrase inhibitors. The available X-ray crystallography data for a range of its derivatives provide invaluable atomic-level insights into the key structure-activity relationships. By understanding how different "tail" modifications interact with the diverse amino acid landscapes of various CA isozymes, researchers can more effectively design next-generation inhibitors with improved therapeutic profiles. Future work in this area will likely focus on targeting other CA isozymes with greater selectivity and exploring novel chemical space for the ureido tail to further optimize pharmacokinetic and pharmacodynamic properties.
References
Zanotti, G., Majid, A., Bozdag, M., Angeli, A., Carta, F., Berto, F., Supuran, C.T. (2020). Crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((4-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide. RCSB Protein Data Bank. [Link]
Angeli, A., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. Journal of Medicinal Chemistry. [Link]
Vannozzi, G., Vullo, D., Angeli, A., Ferraroni, M., Combs, J., Lomelino, C., Andring, J., Mckenna, R., Bartolucci, G., Pallecchi, M., Lucarini, L., Sgambellone, S., Masini, E., Carta, F., Supuran, C.T. (2022). Carbonic Anhydrase II in complex with 4-ureido benzenesulfonamide derivative. RCSB Protein Data Bank. [Link]
D'Ascenzio, M., et al. (2011). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & Medicinal Chemistry Letters. [Link]
Zanotti, G., Majid, A., Bozdag, M., Angeli, A., Carta, F., Berto, P., Supuran, C. (2020). crystal structure of human carbonic anhydrase I in complex with 4-(3-(2-((2-fluorobenzyl)amino)ethyl)ureido) benzenesulfonamide. wwPDB. [Link]
Gelin, M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. Molecules. [Link]
Gelin, M., et al. (2023). Ureidobenzenesulfonamides as Selective Carbonic Anhydrase I, IX, and XII Inhibitors. University of Halle. [Link]
Majid, A., et al. (2020). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]
Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. [Link]
Supuran, C. T., et al. (2011). Ureido-Substituted Benzenesulfonamides Potently Inhibit Carbonic Anhydrase IX and Show Antimetastatic Activity in a Model of Breast Cancer Metastasis. FLORE Repository. [Link]
Nocentini, A., et al. (2023). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided investigation. Usiena Air. [Link]
Personal protective equipment for handling 4-Ureido-benzenesulfonyl chloride
Executive Summary: Immediate Hazard Profile 4-Ureido-benzenesulfonyl chloride (CAS: Analogous to sulfanilyl derivatives) is a bifunctional electrophile used primarily in sulfonamide synthesis. Unlike simple liquid sulfon...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: Immediate Hazard Profile
4-Ureido-benzenesulfonyl chloride (CAS: Analogous to sulfanilyl derivatives) is a bifunctional electrophile used primarily in sulfonamide synthesis. Unlike simple liquid sulfonyl chlorides, the ureido moiety renders this compound a solid (typically off-white powder), introducing distinct particulate hazards alongside the standard corrosive risks.
Critical Hazard: Upon contact with mucosal moisture (eyes, lungs) or ambient humidity, the sulfonyl chloride group hydrolyzes to release Hydrochloric Acid (HCl) gas and the corresponding sulfonic acid. This reaction is exothermic and autocatalytic.
Immediate Action Required:
Engineering Control: All handling of the solid must occur inside a certified chemical fume hood.
Skin Barrier: Double-gloving is mandatory due to the permeation potential of chlorinated organic intermediates.
Moisture Control: Store under inert atmosphere (Argon/Nitrogen); keep containers tightly sealed to prevent degradation.
Part 1: Chemical Hazard Profiling (The "Why")
To select the correct PPE, we must understand the mechanism of injury. This compound is not just a "skin irritant"; it is a moisture-activated corrosive generator .
The Hydrolysis Mechanism
The primary risk stems from the lability of the sulfur-chlorine bond. When the solid dust contacts the moisture in your respiratory tract or eyes, it triggers the following irreversible transformation:
Figure 1: Mechanism of injury. The reaction generates heat and HCl gas directly on biological tissue.
Part 2: Personal Protective Equipment (PPE) Matrix
Expert Insight: Standard nitrile gloves provide splash protection but are not impervious to prolonged exposure to chlorinated sulfonyl species. The organic backbone can swell the nitrile polymer, allowing the corrosive acid chloride to permeate to the skin.
Risk: Static electricity can cause the fine powder to "jump" or disperse.
Protocol:
Place the balance inside the fume hood if possible.
If the balance is external, tare a sealable secondary container (e.g., a screw-top jar).
Transfer the solid into the jar inside the hood, seal it, weigh the sealed jar, and return to the hood to dispense. Never open the stock bottle outside the hood.
Use an anti-static gun if available to neutralize charge on the spatula.
Step 2: Reaction Setup
Solvent Choice: Avoid protic solvents (Water, Methanol, Ethanol) as they will instantly decompose the reagent. Use DCM, THF, or Ethyl Acetate.
Addition: Add the sulfonyl chloride to the reaction vessel slowly. If the reaction involves an amine (to make a sulfonamide), expect an exotherm. Cool the vessel to 0°C before addition.
Step 3: Quenching (The "Reverse Addition" Rule)
The Danger: Adding water into a flask of unreacted sulfonyl chloride causes a violent, localized exotherm that can eject hot acid onto the operator.
Correct Protocol:
Prepare a "Quench Pot": A beaker with 10% Sodium Bicarbonate (
) or 1M NaOH mixed with crushed ice.
Dilute the reaction mixture with an inert solvent (DCM or EtOAc) if it is thick/viscous.
Pour the reaction mixture slowly into the Quench Pot with vigorous stirring.
Observation: Look for bubbling (
release). Wait for bubbling to cease before capping any waste bottle.
Part 4: Emergency & Disposal Plans
Spill Cleanup (Solid)
If the powder spills inside the hood:
Do NOT use a wet paper towel initially (this generates HCl gas).
Cover the spill with dry sand or a commercial acid-neutralizing powder (e.g., Amphomag).
Scoop the solid/absorbent mixture into a waste bag.
Then wipe the surface with a saturated sodium bicarbonate solution to neutralize residues.
Waste Disposal
Segregate waste streams to prevent drum pressurization.
Waste Stream
Composition
Treatment Before Disposal
Solid Waste
Contaminated gloves, paper towels, weighing boats.
Double-bag in heavy-duty polyethylene. Label as "Corrosive/Acid Contaminated."
Must be pH 6-9. Verify pH before pouring into the "Aqueous" or "Halogenated Organic" drum. Never pour active acid chloride into a solvent drum.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
University of California, San Diego (UCSD). (2020). Standard Operating Procedure: Acyl and Sulfonyl Chlorides.[Link]